molecular formula C32H41N9O4 B612122 Gedatolisib CAS No. 1197160-78-3

Gedatolisib

货号: B612122
CAS 编号: 1197160-78-3
分子量: 615.7 g/mol
InChI 键: DWZAEMINVBZMHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gedatolisib (also known as PF-05212384 or PKI-587) is an investigational, potent small-molecule dual inhibitor targeting the PI3K/AKT/mTOR (PAM) pathway. It functions as a pan-class I PI3K inhibitor, demonstrating low nanomolar potency against all p110 catalytic isoforms (α, β, γ, and δ), while simultaneously inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . This comprehensive blockade of multiple key nodes in the PAM pathway is a key differentiator. Preclinical data suggests that this multi-node inhibition may be more effective at inducing anti-tumor activity and overcoming common adaptive resistance mechanisms that can limit the efficacy of single-node inhibitors . In vitro studies have shown that this compound exhibits potent anti-proliferative and cytotoxic effects across a panel of breast cancer cell lines, regardless of PIK3CA or PTEN mutational status . Its research value is underscored by promising clinical activity observed in early-phase trials. For instance, a Phase 1b study (NCT01920061) investigating this compound in combination with cisplatin in patients with triple-negative breast cancer (TNBC) reported an objective response in 40.0% of first-line patients . Furthermore, recent preliminary data from an investigator-sponsored Phase 2 trial (NCT03698383) in heavily pre-treated patients with HER2+/PIK3CA-mutated metastatic breast cancer showed an encouraging objective response rate of 43% when this compound was combined with trastuzumab . The compound is currently being evaluated in global Phase 3 clinical trials for HR+/HER2- advanced breast cancer (VIKTORIA-1, NCT05501886) and in Phase 1/2 studies for metastatic castration-resistant prostate cancer (mCRPC) . Researchers are exploring its potential to eliminate dormant disseminated tumor cells (DTCs) and its use in designing simplified analogues for structure-activity relationship studies . This compound is For Research Use Only. Not intended for diagnostic or therapeutic human use.

属性

IUPAC Name

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZAEMINVBZMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152557
Record name PKI-587
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Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197160-78-3
Record name Gedatolisib
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Record name Gedatolisib [USAN:INN]
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Record name Gedatolisib
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PKI-587
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Record name GEDATOLISIB
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gedatolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Gedatolisib (also known as PF-05212384) is an investigational, potent, and reversible dual inhibitor that selectively targets all Class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1] This comprehensive blockade of the PI3K/mTOR pathway offers a promising strategy to overcome the adaptive resistance mechanisms that can arise with single-target inhibitors.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting the kinase activity of both PI3K and mTOR, two key nodes in a crucial signaling cascade.[3][4] By targeting all four Class I PI3K isoforms (α, β, γ, and δ), this compound offers a broad inhibition of the pathway, which is often activated through various genetic alterations in different cancer types.[2] Furthermore, its potent inhibition of both mTORC1 and mTORC2 complexes helps to prevent the feedback activation of PI3K that can occur with mTORC1-selective inhibitors.[2] This dual-target approach leads to a more comprehensive and durable suppression of the PI3K/mTOR pathway, ultimately resulting in the inhibition of tumor cell growth and proliferation, and in some cases, the induction of apoptosis.[3][4]

PI3K_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Full Activation Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against all Class I PI3K isoforms and mTOR in cell-free assays.

TargetIC50 (nM)
PI3Kα0.4[5]
PI3KβData not consistently available in searched results
PI3Kγ5.4[5]
PI3KδData not consistently available in searched results
mTOR1.6[5]
PI3Kα (H1047R mutant)0.6[5]
PI3Kα (E545K mutant)0.6[5]
In Vitro Cellular Proliferation

This compound inhibits the growth of various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
MDA-361Breast Cancer4[5]
PC3-MM2Prostate Cancer13.1[5]
Preclinical Pharmacokinetics in Mice
ParameterValue
Dose 10 mg/kg (intravenous)[6]
Clearance 26 mL/min/kg[6]
Volume of Distribution (Vss) 5.38 L/kg[6]
Terminal Half-life (t1/2) 3.62 hours[6]
Tumor-to-Plasma Partition Coefficient (Kp,tumor) 1.81[6]
Clinical Efficacy

This compound has shown promising clinical activity in combination with other agents in various cancer types.

Cancer TypeCombination TherapyKey Efficacy EndpointResult
Metastatic Castration-Resistant Prostate Cancer (mCRPC)This compound + Darolutamide6-month radiographic Progression-Free Survival (rPFS) rate66%[7][8]
HER2+ Metastatic Breast Cancer (heavily pretreated)This compound + Trastuzumab-pkrbObjective Response Rate (ORR)43%[7][9]
HER2+ Metastatic Breast Cancer (heavily pretreated)This compound + Trastuzumab-pkrbMedian Progression-Free Survival (PFS)6.0 months[8]
HR+/HER2- Advanced Breast Cancer (PIK3CA wild-type)This compound + Palbociclib + FulvestrantMedian Progression-Free Survival (PFS)9.3 months[10]
HR+/HER2- Advanced Breast Cancer (PIK3CA wild-type)This compound + FulvestrantMedian Progression-Free Survival (PFS)7.4 months[10]

Experimental Protocols

In Vitro PI3K Kinase Assay (HTRF-based)

This protocol is adapted from a generic HTRF (Homogeneous Time-Resolved Fluorescence) assay for PI3K inhibitors.[11]

Materials:

  • PI3K enzyme (e.g., PI3Kα)

  • PIP2 substrate

  • This compound or other test compounds

  • ATP

  • Kinase reaction buffer

  • Stop solution (containing EDTA)

  • Detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and streptavidin-APC)

  • 384-well opaque black plates

  • Multilabel plate reader with HTRF capability

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the PI3K enzyme and the test compound to the reaction buffer containing PIP2. Incubate at room temperature.

  • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

  • Stop the reaction by adding the Stop Solution.

  • Add the detection reagents to each well and incubate in the dark for 2 hours.

  • Measure the HTRF signal using a plate reader (excitation at 320 nm, dual emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation

This protocol provides a general procedure for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells treated with this compound.[12][13]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow CellCulture Cell Culture & Treatment with this compound Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Image Analysis & Quantification Detection->Analysis

Figure 2: A representative workflow for Western Blot analysis.
In Vivo Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[14][15]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a suitable vehicle)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Culture the cancer cells to be implanted.

  • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intravenous).

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with a compelling mechanism of action that translates into significant anti-tumor activity in preclinical models and promising efficacy in clinical trials.[16][17] Its ability to comprehensively block the PI3K/mTOR pathway provides a strong rationale for its continued development as a cancer therapeutic, both as a single agent and in combination with other targeted therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other dual PI3K/mTOR inhibitors in various cancer contexts.

References

Gedatolisib (PF-05212384): A Technical Guide to Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is an investigational, potent, small-molecule inhibitor that dually targets the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] Deregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.[1][2] this compound is a pan-class I PI3K inhibitor with low nanomolar potency against all four isoforms (p110α, p110β, p110γ, and p110δ) and also directly inhibits mTOR kinase activity (mTORC1 and mTORC2).[3] This dual-inhibition mechanism offers a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, potentially overcoming resistance mechanisms associated with single-node inhibitors.[2][3]

This technical guide provides a comprehensive overview of the preclinical data for this compound, presenting key quantitative findings in structured tables, detailing experimental methodologies for pivotal studies, and visualizing the relevant signaling pathways and experimental workflows.

Data Presentation

In Vitro Potency and Activity

This compound has demonstrated potent inhibition of PI3K isoforms and mTOR in biochemical assays, which translates to significant anti-proliferative and cytotoxic effects in various cancer cell lines.

Target IC50 (nM) Assay Type
PI3Kα0.4Cell-free kinase assay
PI3Kβ6Cell-free kinase assay
PI3Kγ5.4Cell-free kinase assay
PI3Kδ8Cell-free kinase assay
mTOR1.6Cell-free kinase assay
Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms and mTOR by this compound.[4][5]
Cell Line Cancer Type IC50 (µM)
MDA-MB-361Breast Cancer0.004
PC3MM2Prostate Cancer0.0131
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines.[4]

Recent preclinical studies have shown that this compound is, on average, at least 300-fold more potent and more cytotoxic than inhibitors that target single nodes within the PI3K/Akt/mTOR pathway.[6] Mechanistically, this compound has been shown to more effectively decrease cell survival, DNA replication, protein synthesis, glucose consumption, lactate production, and oxygen consumption compared to single-node inhibitors.[6]

In Vivo Efficacy

Preclinical studies using xenograft models of various cancers have demonstrated the anti-tumor activity of this compound.

Cancer Type Xenograft Model Treatment Regimen Key Findings
Ovarian CancerPatient-derived xenograftsNot specifiedDemonstrated anti-tumor activity, producing tumor stasis during treatment.[7]
Sorafenib-resistant AMLMOLM-13 and MV4-11 cellsNot specifiedSignificantly prolonged survival and delayed tumor formation.[8]
Breast CancerPatient-derived xenograftsNot specifiedReduced tumor cell growth more effectively than single-node inhibitors.[6]
Prostate CancerProstate cancer cell linesNot specifiedSubstantively inhibited tumor growth regardless of PTEN or PI3K status.[9]
Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models.

While promising in some models, one study found that this compound, either alone or in combination with chemotherapy, failed to reduce the burden of disseminated tumor cells or prevent metastasis in murine models of triple-negative or estrogen receptor-positive breast cancer.[10]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have provided insights into the disposition of this compound.

Species Dose Parameter Value
Mouse10 mg/kg IVClearance26 mL/min/kg
Mouse10 mg/kg IVVolume of Distribution (Vss)5.38 L/kg
Mouse10 mg/kg IVTerminal Half-life (plasma)3.62 hours
Mouse10 mg/kg IVTumor Penetration (Kp,tumor)1.81
Table 4: Preclinical Pharmacokinetic Parameters of this compound in Mice.[11]

The terminal half-life in tumor tissue was observed to be prolonged compared to plasma, suggesting a high affinity of this compound for tumor tissue.[11]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is a general representation based on commonly used methods.

  • Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol outlines a general procedure for assessing protein phosphorylation.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This is a generalized protocol for establishing and evaluating the efficacy of this compound in a xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., intravenously) or vehicle control at the specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualization

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Proliferation This compound This compound (PF-05212384) This compound->PI3K Inhibition This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

Caption: this compound's dual inhibition of the PI3K/mTOR signaling pathway.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~150mm³) Tumor_Growth->Randomization Treatment_Group This compound Treatment Group Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Data_Collection Tumor Volume & Body Weight Measurement Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint Endpoint Analysis (Tumor Excision, Weight, IHC) Data_Collection->Endpoint Efficacy Efficacy Evaluation Endpoint->Efficacy

Caption: A typical experimental workflow for in vivo xenograft studies.

References

Gedatolisib (PKI-587): A Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib, also known as PKI-587 or PF-05212384, is an investigational, small-molecule, intravenous drug that acts as a potent, dual inhibitor of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] Developed initially by Wyeth, which was later acquired by Pfizer, and now under development by Celcuity, Inc., this compound is being evaluated for the treatment of various solid tumors.[4][5] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, playing a crucial role in promoting cell growth, proliferation, survival, and resistance to therapy.[1][6] this compound's mechanism of simultaneously targeting both PI3K and mTOR kinases offers a comprehensive blockade of this critical signaling cascade, a strategy designed to enhance anti-tumor activity and potentially overcome resistance mechanisms associated with single-node inhibitors.[5][7][8]

Discovery and Synthesis

This compound is a bis(morpholino-1,3,5-triazine) derivative.[9] A practical and convergent synthetic route has been developed to produce this compound on a large scale, avoiding palladium coupling methods. A key step in this synthesis involves using 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine and 2,2′-dichlorodiethyl ether to prepare the essential dimorpholine intermediate, 4,4′-(6-(4-nitrophenyl)-1,3,5-triazine-2,4-diyl)dimorpholine. This process allows for the production of this compound in five steps with high purity.[10]

Mechanism of Action

This compound functions by binding to the ATP-binding site of all four Class I PI3K catalytic subunit isoforms (p110α, p110β, p110γ, and p110δ) and the kinase domain of mTOR.[4][7] This dual inhibition is critical because mTOR is a downstream effector of PI3K, but it is also regulated by other inputs.[4]

The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and survival.[4][6] By inhibiting all Class I PI3K isoforms, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of downstream effectors like AKT. Simultaneously, this compound inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[7] This is a key differentiator, as inhibiting only mTORC1 can lead to a feedback activation of PI3K via mTORC2, potentially blunting the therapeutic effect.[7] By inhibiting both PI3K and mTOR, this compound blocks the pathway both upstream and downstream of AKT, providing a more comprehensive and durable suppression of oncogenic signaling.[7] This dual action may prevent the drug resistance that can arise from isoform switching or feedback loop activation when using more selective inhibitors.[5][7]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Gedatolisib_PI3K This compound Gedatolisib_PI3K->PI3K Gedatolisib_mTOR This compound Gedatolisib_mTOR->mTORC2 Gedatolisib_mTOR->mTORC1

This compound inhibits both PI3K and mTORC1/2 complexes.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent inhibitory activity in cell-free enzymatic assays against its target kinases and robust anti-proliferative effects in various cancer cell lines.

Table 1: Enzymatic Inhibition (IC50) of this compound

Target IC50 (nM) Reference
PI3Kα 0.4 [2][3]
PI3Kγ 5.4 [2][3]
PI3Kα (E545K mutant) 0.6 [3][11]
PI3Kα (H1047R mutant) 0.6 [3][11]

| mTOR | 1.6 |[2][3] |

Table 2: Cell Growth Inhibition (IC50) of this compound

Cell Line Cancer Type IC50 (nM) Reference
MDA-361 Breast Adenocarcinoma 4.0 [2]

| PC3-MM2 | Prostate Cancer | 13.1 |[2] |

Preclinical studies comparing this compound to single-node PI3K/AKT/mTOR inhibitors found it to be more cytotoxic and significantly more potent in breast and prostate cancer cell lines, regardless of their PI3K pathway mutational status.[5][8][12] Mechanistically, this compound was more effective at decreasing DNA synthesis, protein synthesis, and key metabolic functions like glucose consumption and lactate production.[8][12]

In Vivo Activity

In animal models, this compound administered intravenously demonstrated potent anti-tumor efficacy and favorable pharmacokinetic properties.

Table 3: In Vivo Pharmacokinetics of this compound (25 mg/kg IV in Nude Mice)

Parameter Value Reference
Plasma Clearance 7 (mL/min)/kg [3][11]
Volume of Distribution 7.2 L/kg [3][11]

| Half-life | 14.4 hours |[3][11] |

In a xenograft model using MDA-361 breast cancer cells, this compound showed a minimum efficacious dose (MED) of 3 mg/kg.[3][11] In an H1975 non-small-cell lung carcinoma xenograft model, treatment with 25 mg/kg resulted in 90% survival after 7 weeks.[3][11] In vivo studies also confirmed that this compound reduced tumor growth more effectively than single-node inhibitors in breast cancer patient-derived xenograft (PDX) models.[12]

Experimental Protocols

Enzymatic Kinase Assay (Fluorescent Polarization)

The inhibitory activity of this compound against PI3K and mTOR kinases was determined using cell-free enzymatic assays, often in a fluorescent polarization (FP) format.[3]

  • Reagents: Purified human class I PI3K enzymes and FLAG-tagged TOR were produced or purchased. Substrates such as phosphatidylinositol 4,5-bisphosphate (PIP2) and His6-S6K were used for PI3K and mTOR assays, respectively.[3]

  • Reaction Setup: Enzymes were diluted in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT).[3]

  • Inhibition: The diluted enzyme was mixed with various concentrations of this compound or a DMSO vehicle control in a 96-well plate.[3]

  • Initiation: The kinase reaction was initiated by adding a buffer containing ATP and the appropriate substrate (e.g., PIP2 for PI3K, His6-S6K for mTOR).[3]

  • Incubation: The reaction plate was incubated at room temperature for a set period (e.g., 30 minutes for PI3K, 2 hours for mTOR).[3]

  • Termination and Detection: The reaction was stopped using a buffer containing EDTA. For the FP assay, a fluorescent probe that binds to the product was added. The degree of fluorescence polarization, which correlates with the amount of product formed, was measured using a plate reader.[3]

  • Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

The effect of this compound on cancer cell proliferation and viability was assessed using a colorimetric MTS assay.[3][11]

  • Cell Plating: Cancer cells (e.g., MDA-361, PC3-MM2) were seeded into 96-well culture plates at a density of approximately 3,000 cells per well and allowed to attach overnight.[3][11]

  • Compound Treatment: The following day, cells were treated with a range of concentrations of this compound or a DMSO vehicle control.

  • Incubation: The plates were incubated for 72 hours in a standard cell culture incubator.[11]

  • MTS Reagent Addition: After incubation, a mixture of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PMS (phenazine methosulfate) was added to each well.[3][11]

  • Color Development: Plates were incubated for 1-2 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[3]

  • Measurement: The absorbance of the formazan product was measured at 490 nm using a 96-well plate reader.[3]

  • Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition relative to vehicle-treated control cells, and IC50 values were determined.

MTS_Assay_Workflow start Start plate_cells 1. Seed cancer cells in 96-well plate (3000 cells/well) start->plate_cells incubate1 2. Incubate overnight to allow cell attachment plate_cells->incubate1 add_drug 3. Add this compound at various concentrations incubate1->add_drug incubate2 4. Incubate for 72 hours add_drug->incubate2 add_mts 5. Add MTS/PMS reagent to each well incubate2->add_mts incubate3 6. Incubate for 1-2 hours (Color development) add_mts->incubate3 read_plate 7. Measure absorbance at 490 nm incubate3->read_plate analyze 8. Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Workflow for a typical MTS cell viability assay.

Clinical Development

Human Pharmacokinetics and Metabolism

A first-in-human, open-label study (NCT02142920) in healthy male volunteers evaluated the pharmacokinetics of a single 89 mg intravenous dose of this compound.[13][14]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter Value Reference
Administration 89 mg, 30-minute IV infusion [13]
Peak Plasma Concentration Observed at the end of infusion [13][14]
Terminal Half-life ~37 hours [13][14]
Metabolism Trace; one oxidative metabolite (M5) identified [13][14]

| Primary Route of Excretion | Feces (66%-73% of dose recovered) |[13][14] |

The study concluded that the primary clearance mechanism for this compound is likely biliary and/or intestinal secretion of the unchanged parent drug, as metabolism was minimal.[13][14]

Clinical Efficacy and Safety

This compound has been evaluated in multiple Phase I and II clinical trials, primarily in combination with other anti-cancer agents, across a range of solid tumors.[15][16] The combination approach is based on preclinical data suggesting that PI3K/mTOR inhibition may enhance the anti-tumor activity of other therapies, such as CDK 4/6 inhibitors or chemotherapy.[1]

Table 5: Summary of Selected this compound Clinical Trials

Trial Identifier Phase Combination Agents Cancer Type Key Findings / Status Reference
NCT00940498 I Single Agent Advanced Solid Tumors First-in-human study to determine MTD and safety. [16]
NCT02684032 Ib Palbociclib + Letrozole or Fulvestrant HR+/HER2- Breast Cancer A robust response rate and manageable side effect profile were reported. [1][5]
--- Ib Carboplatin + Paclitaxel Advanced Solid Tumors RP2D established; ORR of 65% observed (80% in clear cell ovarian cancer). [17]
NCT03698383 II Trastuzumab Pretreated HER2+ Breast Cancer (PIK3CA mutated) ORR of 43%; median PFS of 6.0 months. [18]

| VIKTORIA-1 (NCT04772923) | III | Fulvestrant +/- Palbociclib | HR+/HER2- Advanced Breast Cancer | Currently enrolling patients. |[5][15] |

Across these trials, this compound in combination has shown a manageable safety profile. Common treatment-related adverse events include mucositis, neutropenia, nausea, and fatigue, with the specific profile varying depending on the combination agent.[17][19]

Gedatolisib_Action cluster_targets Molecular Targets cluster_effects Downstream Cellular Effects This compound This compound PI3K All Class I PI3K Isoforms This compound->PI3K mTOR mTORC1 & mTORC2 Complexes This compound->mTOR Block_Growth Block Cell Growth & Proliferation PI3K->Block_Growth Block_Metabolism Inhibit Key Metabolic Functions PI3K->Block_Metabolism Induce_Apoptosis Induce Apoptosis PI3K->Induce_Apoptosis mTOR->Block_Growth mTOR->Block_Metabolism Tumor_Regression Tumor Growth Inhibition & Regression Block_Growth->Tumor_Regression Block_Metabolism->Tumor_Regression Induce_Apoptosis->Tumor_Regression

Logical flow of this compound's dual inhibitory action.

Conclusion

This compound is a potent, dual inhibitor of the PI3K and mTOR pathways, demonstrating a differentiated mechanism of action that provides comprehensive blockade of this critical oncogenic signaling network. Preclinical data highlight its superior potency over single-node inhibitors and its efficacy in various cancer models. Clinical studies have established a manageable safety profile and have shown promising anti-tumor activity, particularly when used in combination with other targeted therapies and chemotherapies. Ongoing late-phase clinical trials will further define its role in the treatment of advanced cancers, particularly in breast cancer. The development of this compound represents a significant advancement in the strategic targeting of the PI3K/AKT/mTOR pathway.

References

Gedatolisib's Impact on Cancer Cell Proliferation and Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is an investigational small molecule inhibitor that potently and dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Deregulation of the PI3K/Akt/mTOR pathway is a frequent event in a multitude of human cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][3] By simultaneously inhibiting both PI3K and mTOR, two critical nodes in this pathway, this compound offers a comprehensive blockade aimed at overcoming the adaptive resistance mechanisms often observed with single-node inhibitors.[3][4][5] This technical guide provides an in-depth overview of the preclinical data on this compound's effects on cancer cell proliferation and survival, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

This compound is a pan-Class I PI3K and mTOR kinase inhibitor, targeting all PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2) with low nanomolar potency.[5] This dual-targeting mechanism is critical, as mTOR inhibition can sometimes lead to a paradoxical activation of the PI3K pathway through the relief of a negative feedback loop. By inhibiting both PI3K and mTOR, this compound effectively shuts down both upstream and downstream signaling of this critical pathway.[5]

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes essential for tumor growth and progression. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a wide range of downstream substrates, including mTOR. The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

This compound's dual inhibition of the PI3K/mTOR signaling pathway.

Quantitative Analysis of this compound's In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and cytotoxic effects across a broad range of cancer cell lines. The following tables summarize the key quantitative data from various preclinical studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-361Breast Cancer4.0[2][6]
PC3-MM2Prostate Cancer13.1[2][6]
PyMTBreast CancerNot explicitly stated, but potent inhibition reported[1]

Table 2: Enzymatic Inhibitory Activity of this compound

TargetIC50 (nM)Reference
PI3Kα0.4[1][2][6]
PI3Kγ5.4[2][6]
mTOR1.6[2][6]
PI3Kβ6[1]
PI3Kδ8[1]
PI3Kα (H1047R mutant)0.6[6]
PI3Kα (E545K mutant)0.6[6]

Effects on Cancer Cell Proliferation and Survival

This compound's inhibition of the PI3K/mTOR pathway leads to a significant reduction in cancer cell proliferation and survival through the induction of cell cycle arrest and apoptosis.

Cell Viability and Proliferation

This compound has been shown to potently inhibit the growth of various cancer cell lines. In breast cancer models, the combination of this compound with fulvestrant and palbociclib resulted in significantly greater inhibition of cell growth compared to single agents or doublets.[7]

Induction of Apoptosis

This compound, particularly in combination with other agents, has been shown to induce apoptosis in cancer cells. In dormant breast cancer cells, this compound chemosensitized the cells to doxorubicin, leading to a significant increase in apoptosis as measured by TUNEL staining.[8] For instance, in T4-2 breast cancer cell clusters, doxorubicin alone resulted in 17.6% TUNEL-positive cells, which increased to 75.0% when primed with 1 µM this compound.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Plating: Cancer cell lines (e.g., MDA-MB-361, PC3-MM2) are seeded in 96-well plates at a density of approximately 3,000 cells per well.[9]

  • Drug Treatment: After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for 72 hours.[9]

  • MTS Reagent Addition: An MTS/PMS solution is added to each well and incubated for 1-2 hours.[9]

  • Data Acquisition: The absorbance is measured at 490 nm using a 96-well plate reader.[9]

  • Data Analysis: The effect of this compound is calculated as a percentage of the control (vehicle-treated) cell growth. IC50 values are then determined from the dose-response curves.

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound and/or other agents as per the experimental design.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the TUNEL reagents.

  • TUNEL Reaction: Cells are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Microscopy: The fluorescent signal from the incorporated dUTP is visualized and quantified using fluorescence microscopy.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound for the desired duration and then harvested.

  • Fixation: Cells are fixed, typically with ethanol, to preserve their cellular state.

  • Staining: Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The amount of PI that binds is proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Interpretation: The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Start Start: Cancer Cell Lines Plating Cell Plating (96-well plates) Start->Plating Treatment This compound Treatment (Varying Concentrations) Plating->Treatment Assay Perform Assays Treatment->Assay Viability Cell Viability (MTS) Assay->Viability Apoptosis Apoptosis (TUNEL) Assay->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Assay->CellCycle IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist DataAnalysis Data Analysis and Interpretation IC50->DataAnalysis ApoptosisQuant->DataAnalysis CellCycleDist->DataAnalysis

A generalized workflow for in vitro evaluation of this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent through its potent dual inhibition of the PI3K and mTOR pathways. The preclinical data robustly support its ability to inhibit cancer cell proliferation and induce apoptosis across a variety of cancer cell lines. The comprehensive blockade of the PI3K/Akt/mTOR signaling cascade provides a strong rationale for its continued investigation in clinical trials, both as a monotherapy and in combination with other targeted agents, to improve outcomes for cancer patients. Further research will continue to elucidate the full potential of this promising investigational drug.

References

Methodological & Application

Gedatolisib In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and protocols for the in vitro evaluation of Gedatolisib (also known as PF-05212384 or PKI-587), a potent dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

This compound is a pan-class I PI3K and mTOR kinase inhibitor, targeting all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2) with low nanomolar potency.[1][2] This dual-inhibition mechanism allows for a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[3][4] By inhibiting both PI3K and mTOR, this compound can overcome feedback loops that may limit the efficacy of single-node inhibitors.[1]

Mechanism of Action

This compound binds to the ATP-binding site of the p110 catalytic subunits of PI3K and the kinase domain of mTOR, preventing the phosphorylation of their respective substrates.[2] This leads to the inhibition of downstream signaling cascades, ultimately resulting in reduced cell proliferation and survival, and in some cases, the induction of apoptosis.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms and its cytotoxic effects on a range of cancer cell lines.

Table 1: this compound IC50 Values for PI3K Isoforms and mTOR

TargetIC50 (nM)
PI3Kα0.4[6][7][8]
PI3Kβ6[9]
PI3Kγ5.4[6][7][8]
PI3Kδ8[9]
mTOR1.6[6][7][8]
PI3Kα (H1047R mutant)0.6[7][8]
PI3Kα (E545K mutant)0.6[7][8]

Table 2: this compound IC50 Values in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-361Breast Cancer4.0[6][7]
PC-3 MM2Prostate Cancer13.1[6][7]
MCF7Breast Cancer70[10]
CCRF-CEMLeukemia30[10]
NCI-H1048Small Cell Lung Cancer~5[11]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to assess the activity of this compound.

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-361, PC-3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 3,000 cells per well in 100 µL of complete medium.[7][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: The following day, prepare serial dilutions of this compound in complete medium.[7][8] Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7][8]

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Subsequently, solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for PI3K/mTOR Pathway Inhibition

This protocol allows for the assessment of this compound's inhibitory effect on the phosphorylation of key downstream proteins in the PI3K/mTOR pathway.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 30 nM to 3 µM) for a specified time (e.g., 4, 6, 24, or 48 hours).[6][12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.[12]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation (inhibition relieved) This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 WesternBlot_Workflow start Seed cells in 6-well plates treatment Treat with this compound (various concentrations and times) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Application Notes: Utilizing Gedatolisib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is a potent, investigational dual inhibitor that targets all Class I isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/AKT/mTOR (PAM) signaling pathway is frequently dysregulated in various cancers, playing a crucial role in tumor growth, proliferation, and survival.[2][4] By simultaneously inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical pathway, potentially overcoming resistance mechanisms associated with single-node inhibitors.[1][5][6]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted directly into an immunodeficient mouse, are increasingly recognized as a highly predictive preclinical tool.[7] These models retain the histopathological and genetic characteristics of the original human tumor, making them ideal for evaluating the efficacy of targeted therapies like this compound.[7][8] This document provides detailed protocols and application notes for the use of this compound in PDX models.

Mechanism of Action: Dual PI3K and mTOR Inhibition

This compound is a reversible dual inhibitor that selectively targets all four Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) as well as both mTOR complexes, mTORC1 and mTORC2.[1][9] This dual action prevents the feedback activation of PI3K that can occur when only mTOR is inhibited.[1] Inhibition of the PAM pathway by this compound leads to decreased cell survival, DNA replication, protein synthesis, and metabolism, ultimately inducing anti-tumor activity.[3][4]

Gedatolisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Protein_Synth Protein Synthesis p70S6K->Protein_Synth EIF4EBP1->Protein_Synth Inhibits This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

This compound's dual inhibition of the PI3K/mTOR signaling pathway.

Experimental Workflow for this compound Efficacy Studies in PDX Models

The overall process involves establishing the PDX model from a patient's tumor, expanding the model to create a sufficient number of mice for the study, treating the mice with this compound, and analyzing the outcomes.

PDX_Workflow cluster_treatment Treatment Phase cluster_analysis Endpoints PatientTumor Patient Tumor Tissue (Surgical Resection or Biopsy) Implantation Subcutaneous Implantation into Immunodeficient Mice (e.g., NOD/SCID) PatientTumor->Implantation P0_Generation P0 PDX Model Grows (Initial Engraftment) Implantation->P0_Generation Expansion Tumor Harvest & Re-implantation for Expansion (P1, P2, P3...) P0_Generation->Expansion Cohort Establish Study Cohorts (Tumors ~100-200 mm³) Expansion->Cohort Group1 Control Group (Vehicle) Cohort->Group1 Group2 Treatment Group (this compound) Cohort->Group2 Analysis Data Collection & Analysis Group1->Analysis Group2->Analysis TumorVolume Tumor Volume/ Weight Analysis->TumorVolume Biomarkers Biomarker Analysis (IHC, Western Blot) Analysis->Biomarkers Survival Survival Analysis->Survival

General experimental workflow for testing this compound in PDX models.

Protocols

Protocol for PDX Model Establishment and Expansion

This protocol outlines the general steps for creating and expanding PDX models. It is crucial to follow institutional and national guidelines for animal welfare.[10]

  • Tumor Acquisition : Aseptically collect fresh tumor tissue from consenting patients. Place the tissue in a sterile container with a suitable medium (e.g., DMEM) on ice for transport.

  • Implantation (P0) :

    • Anesthetize an immunodeficient mouse (e.g., NOD-SCID).[10]

    • Implant a small fragment of the patient's tumor (approx. 2-3 mm³) subcutaneously into the flank of the mouse.[10]

    • Monitor the mouse for tumor growth. This initial engraftment can take several months.[11]

  • Expansion (P1 and beyond) :

    • Once the P0 tumor reaches a substantial size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.

    • Remove any necrotic tissue and divide the tumor into smaller fragments.

    • Implant these fragments into a new cohort of mice to expand the model.[10] Using low-passage number models is recommended to minimize genetic drift from the original patient tumor.[7]

Protocol for this compound Efficacy Study in PDX Models

This protocol details a typical efficacy study once a PDX model is established and expanded.

  • Animal and Cohort Preparation :

    • Use an expanded cohort of PDX-bearing mice.

    • When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (a minimum of 4-5 mice per group is recommended).[10][12]

    • Record the initial tumor volume and body weight for each mouse.

  • This compound Formulation and Administration :

    • This compound is typically formulated for intravenous (IV) administration.[12][13]

    • A common dosing regimen in xenograft studies is 10 mg/kg, administered intravenously every 4 days.[12] However, the optimal dose and schedule may vary depending on the PDX model and study objectives.

    • The control group should receive a vehicle solution following the same administration schedule.

  • Monitoring and Data Collection :

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • Continue treatment for a predetermined period (e.g., 25-28 days) or until tumors in the control group reach a defined endpoint.[12]

  • Endpoint Analysis :

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.[14]

    • Process tumors for further analysis:

      • Histology : Fix a portion of the tumor in formalin for paraffin embedding and subsequent immunohistochemistry (IHC) analysis.

      • Biomarker Analysis : Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or other molecular analyses to assess the phosphorylation status of PAM pathway proteins like Akt, S6, and 4E-BP1.[15][16]

Quantitative Data Summary

Studies have demonstrated that this compound is more potent and efficacious than single-node PAM inhibitors in breast cancer PDX models, irrespective of the tumor's PAM pathway mutational status.[3][4]

Table 1: Comparative Efficacy of this compound in Breast Cancer PDX Models
MetricThis compound (Pan-PI3K/mTOR)Single-Node Inhibitors (e.g., Alpelisib, Everolimus)Reference
Tumor Growth Inhibition More effective reduction in tumor growthLess effective reduction in tumor growth[3]
Effect on Cell Functions More effective decrease in cell survival, DNA replication, protein synthesis, and glucose consumptionLess effective decrease in key cellular functions[3][17]
Efficacy by Mutation Effective in both PAM pathway mutant and wild-type modelsEfficacy can be more dependent on specific mutations[3]
Table 2: Example of Tumor Growth Suppression in SCLC Xenograft Models

Data from a study on small-cell lung carcinoma (SCLC) xenografts demonstrated significant tumor growth suppression with this compound treatment.

Cell Line ModelTreatment GroupDosing RegimenOutcomeReference
H1048 SCLC This compound10 mg/kg, IV, every 4 daysStatistically significant suppression of tumor volume compared to vehicle[12]
SBC-5 SCLC This compound10 mg/kg, IV, every 4 daysStatistically significant suppression of tumor volume compared to vehicle[12]

Conclusion

This compound demonstrates potent anti-tumor activity in a variety of preclinical models, including PDX models of breast and lung cancer.[12] Its dual mechanism of inhibiting both PI3K and mTOR results in a comprehensive pathway blockade that is more effective than targeting single nodes within the pathway.[4][17] The use of PDX models provides a clinically relevant platform to further evaluate the efficacy of this compound, investigate biomarkers of response, and guide its clinical development for treating a broad range of solid tumors.[7][11]

References

Gedatolisib Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gedatolisib (also known as PF-05212384 or PKI-587) is a potent, dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a pan-class I PI3K inhibitor, it targets p110α, p110β, p110γ, and p110δ isoforms, as well as mTORC1 and mTORC2, leading to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is frequently deregulated in various cancers, promoting cell growth, proliferation, survival, and resistance to therapy.[1][2] this compound's dual-targeting mechanism offers a promising strategy to overcome resistance mechanisms associated with single-node inhibitors of this pathway.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer properties.

Data Presentation

Table 1: this compound In Vitro Inhibitory Activity (IC50)
TargetIC50 (nM)Assay Type
PI3Kα0.4[6][7]Cell-free
PI3Kβ6Cell-free[2]
PI3Kγ5.4[6][7]Cell-free
PI3Kδ8Cell-free[2]
mTOR1.6[6][7]Cell-free
PI3Kα (H1047R mutant)0.6Cell-free[6]
PI3Kα (E545K mutant)0.6Cell-free[6]
Table 2: this compound Cellular Growth Inhibition (IC50)
Cell LineCancer TypeIC50 (nM)
MDA-MB-361Breast Adenocarcinoma4.0[4][6]
PC-3Prostate Cancer13.0[8]
PC3-MM2Prostate Cancer13.1[4][6]
MCF-7Breast Cancer60 - 70[9]
CCRF-CEMLeukemia90[9]
MOLT-4Leukemia70[9]

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is adapted from established methods to determine the effect of this compound on cell proliferation.[1]

Workflow:

Cell_Viability_Workflow A Seed Cells (e.g., 3000 cells/well) B Incubate (24 hours) A->B C Add this compound (Dose-response) B->C D Incubate (72 hours) C->D E Add MTS Reagent D->E F Incubate (1-2 hours) E->F G Measure Absorbance (490 nm) F->G

Caption: Workflow for a cell viability assay using this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-361, PC-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTS reagent kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed approximately 3,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. A suggested concentration range is 0-10 µM.[1] Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (DMSO concentration should match the highest this compound concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Workflow:

Western_Blot_Workflow A Seed Cells B Treat with This compound A->B C Lyse Cells B->C D Protein Quantification C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Antibody Incubation F->G H Imaging G->H Cell_Cycle_Workflow A Seed and Treat Cells with this compound B Harvest and Fix Cells A->B C Stain with DNA Dye (e.g., PI) B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases D->E

References

Gedatolisib: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (also known as PF-05212384 or PKI-587) is a potent and highly selective dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] Deregulation of the PI3K/AKT/mTOR signaling pathway is a critical factor in the development and progression of many human cancers, promoting cell growth, proliferation, survival, and resistance to therapy.[1][3] this compound targets multiple nodes within this pathway by inhibiting all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) as well as both mTORC1 and mTORC2 complexes.[2][3] This comprehensive blockade of the PI3K/AKT/mTOR pathway makes this compound a valuable tool for cancer research and a promising candidate for therapeutic development.

These application notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo laboratory settings, enabling researchers to conduct reliable and reproducible experiments.

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder. Its solubility is a critical factor for its use in experimental settings. The following table summarizes the known solubility of this compound in various common laboratory solvents.

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥15.4 mg/mL≥25.0 mMGentle warming (around 50°C) and ultrasonication may be required to achieve complete dissolution.[2][] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2]
WaterInsoluble (<0.1 mg/mL)<0.16 mMThis compound is practically insoluble in aqueous solutions.[1]
EthanolInsoluble-This compound is reported to be insoluble in ethanol.[][5]

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activation Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition Gedatolisib_PI3K This compound Gedatolisib_PI3K->PI3K Gedatolisib_mTOR This compound Gedatolisib_mTOR->mTORC2 Gedatolisib_mTOR->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Use

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional, for warming)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use newly opened DMSO to avoid issues with water absorption which can decrease solubility.[1][2]

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath at 50°C and/or ultrasonication can be applied until the solution is clear.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for In Vitro Assays

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with cell culture medium to the desired final concentrations for your experiment.

    • Note: To avoid precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution. It is also advisable to perform a stepwise dilution, for instance, by first diluting the DMSO stock into a small volume of medium and then further diluting this intermediate solution to the final concentration.

Preparation of this compound Formulation for In Vivo Use (Intravenous Injection)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile water for injection (or ddH₂O)

  • Sterile tubes

  • Vortex mixer

Formulation: A commonly used vehicle for intravenous administration of this compound consists of:

  • 5% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 50% ddH₂O

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 50 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix again until clear. d. Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • Administration: The final solution should be used immediately for optimal results.[2]

Note: For oral administration, a homogeneous suspension can be prepared in CMC-Na (Carboxymethylcellulose sodium).[5]

Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability using a colorimetric assay such as the MTS assay.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (allow cells to attach) seed_cells->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug treat_cells Treat cells with this compound (and vehicle control) incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read_plate Measure absorbance at 490 nm incubate3->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for a cell viability assay using this compound.

Conclusion

This compound is a powerful research tool for investigating the PI3K/AKT/mTOR signaling pathway and its role in cancer biology. Proper handling, including correct solubilization and preparation of solutions, is essential for obtaining accurate and reproducible results. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers utilizing this compound in their laboratory studies.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Gedatolisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is a potent, intravenous, dual inhibitor of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, promoting cellular growth, proliferation, and survival.[1] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical signaling cascade.[1] One of the key downstream effects of PI3K/mTOR inhibition is the induction of cell cycle arrest, a critical mechanism for controlling tumor growth.[2] This document provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: this compound and the Cell Cycle

The PI3K/AKT/mTOR pathway is a central regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[3][4][5] Activation of this pathway promotes the expression of G1 cyclins (e.g., cyclin D1) and cyclin-dependent kinases (CDKs), which in turn phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[5]

This compound, by inhibiting both PI3K and mTOR, effectively halts this process.[1] This dual inhibition leads to a decrease in the signaling cascade that promotes cell proliferation, resulting in the accumulation of cells in the G1 phase of the cell cycle and a reduction in the proportion of cells in the S and G2/M phases.[6] This cytostatic effect is a key component of this compound's anti-tumor activity.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

Treatment of cancer cells with this compound is expected to induce a dose-dependent G1 cell cycle arrest. The following table summarizes representative data on the effects of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)453520
This compound (Low Conc.)602515
This compound (High Conc.)751510

Note: The data presented in this table are representative and may vary depending on the cell line, this compound concentration, and duration of treatment.

Mandatory Visualizations

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition mTORC2 mTORC2 mTORC2->AKT Activation CyclinD Cyclin D / CDK4/6 S6K->CyclinD Upregulation Rb Rb CyclinD->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Release G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotion This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway and the mechanism of action of this compound.

Flow_Cytometry_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Flow Cytometry Analysis A Seed cells in 6-well plates B Treat with this compound or Vehicle (DMSO) A->B C Harvest and wash cells B->C D Fix with cold 70% ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Acquire data on flow cytometer F->G H Gate on single cells G->H I Analyze cell cycle distribution H->I

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., breast, lung, prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (PF-05212384)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • 6-well tissue culture plates

  • Flow cytometry tubes

Procedure

1. Cell Seeding and Treatment:

  • The day before treatment, seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.

  • Prepare stock solutions of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations.

  • Aspirate the medium from the wells and replace it with fresh medium containing the appropriate concentrations of this compound or a vehicle control (DMSO at a concentration equal to that in the highest this compound treatment group).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Harvesting and Fixation:

  • After the treatment period, aspirate the medium and wash the cells once with PBS.

  • Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Transfer the cell suspension to a flow cytometry tube.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells on ice for at least 30 minutes. Note: Fixed cells can be stored at 4°C for several weeks.

3. Staining and Flow Cytometry Analysis:

  • Centrifuge the fixed cells at 500 x g for 5 minutes and carefully aspirate the ethanol.

  • Wash the cell pellet with 2 mL of PBS and centrifuge again at 500 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 200 µL of RNase A solution.

  • Incubate at 37°C for 30 minutes to ensure only DNA is stained.

  • Add 200 µL of PI staining solution to each tube and gently mix.

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

  • Collect at least 10,000 events per sample.

  • Use a low flow rate to improve data quality.

  • Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot, followed by a pulse-width vs. pulse-area plot to exclude doublets.

  • Analyze the cell cycle distribution of the single-cell population using appropriate software (e.g., FlowJo, ModFit LT). The DNA content histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Establishing Gedatolisib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (PF-05212384) is a potent, dual inhibitor that targets all Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, and δ) and the mammalian target of rapamycin (mTOR) kinase (mTORC1 and mTORC2).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in various cancers.[3] By comprehensively blocking this pathway, this compound has demonstrated significant anti-tumor activity in preclinical models and clinical trials.[3][4][5]

However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[5] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes. Establishing in vitro this compound-resistant cancer cell line models is an essential first step in this process. These models provide invaluable tools for investigating the molecular mechanisms of resistance, identifying biomarkers of sensitivity and resistance, and evaluating novel therapeutic strategies to overcome resistance.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant cancer cell lines.

Data Presentation

Table 1: In Vitro Potency of this compound in Sensitive Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity. This data can serve as a baseline for determining the starting concentrations for developing resistant cell lines.

Cell LineCancer TypePIK3CA/PTEN StatusThis compound IC50 (nM)
MDA-MB-361Breast CancerPIK3CA H1047R4.0[2][4]
PC-3Prostate CancerPTEN null13.1[6]
MCF7Breast CancerPIK3CA E545K70[6]
Caco-2Colorectal CancerNot Specified76 - 7200 (range)[7]
LS411NColorectal CancerNot Specified76 - 7200 (range)[7]
LS1034Colorectal CancerNot Specified76 - 7200 (range)[7]
SNUC4Colorectal CancerNot Specified76 - 7200 (range)[7]
Table 2: Enzymatic Inhibition Profile of this compound

This table details the potent inhibitory activity of this compound against its primary targets, the PI3K isoforms and mTOR.

EnzymeIC50 (nM)
PI3Kα0.4[1][2]
PI3Kβ6[1]
PI3Kγ5.4[2]
PI3Kδ8[1]
mTOR1.6[2]

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation S6K->Translation _4EBP1->Translation Translation->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

experimental_workflow start Parental Cell Line ic50_determination Determine Initial This compound IC50 start->ic50_determination dose_escalation Stepwise Increase in This compound Concentration ic50_determination->dose_escalation selection Selection and Expansion of Resistant Clones dose_escalation->selection resistant_line This compound-Resistant Cell Line selection->resistant_line characterization Characterization of Resistant Phenotype resistant_line->characterization viability Viability Assays (e.g., MTT) characterization->viability western_blot Western Blotting (PI3K/Akt/mTOR pathway) characterization->western_blot transporter_assay Transporter Activity Assays (e.g., ABCB1) characterization->transporter_assay

Caption: Experimental workflow for establishing and characterizing this compound-resistant cell lines.

resistance_mechanisms This compound This compound CancerCell Cancer Cell This compound->CancerCell enters Apoptosis Inhibition of Apoptosis CancerCell->Apoptosis undergoes DrugEfflux Increased Drug Efflux (e.g., ABCB1) DrugEfflux->this compound pumps out WntSignaling Activation of Wnt/β-catenin Signaling WntSignaling->DrugEfflux upregulates WntSignaling->Apoptosis inhibits BypassPathways Activation of Bypass Signaling Pathways BypassPathways->Apoptosis inhibits

Caption: Potential mechanisms of resistance to this compound in cancer cells.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a stepwise method for generating this compound-resistant cancer cell lines by continuous exposure to incrementally increasing drug concentrations.[8][9][10]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (PF-05212384)

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 10 cm cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine the Initial IC50 of this compound:

    • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50 (refer to Table 1). Include a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.

    • Replace the medium with 100 µL of medium containing the various concentrations of this compound.

    • Incubate for 72 hours.

    • Determine cell viability using an MTT assay (see Protocol 2).

    • Calculate the IC50 value using non-linear regression analysis.

  • Initiate the Development of Resistance:

    • Culture the parental cells in a 10 cm dish with complete medium containing this compound at a concentration equal to the determined IC50.

    • Initially, a significant number of cells will die.

    • Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.

    • When the cells reach 70-80% confluency, passage them and re-seed under the same drug concentration.

  • Stepwise Increase in this compound Concentration:

    • Once the cells are proliferating steadily at the initial IC50 concentration, increase the this compound concentration by 1.5- to 2-fold.[9]

    • Repeat the process of cell recovery and proliferation monitoring.

    • Continue this stepwise increase in drug concentration. This process can take several months.[9]

    • At each stable concentration, it is advisable to cryopreserve a stock of the cells.

  • Establishment and Maintenance of the Resistant Cell Line:

    • Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5- to 10-fold the initial IC50) compared to the parental line.

    • The established resistant cell line should be maintained in a continuous culture with the highest tolerated concentration of this compound to maintain the resistant phenotype.

    • Periodically, confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the IC50 of this compound and assessing the viability of parental and resistant cell lines.[8][11][12]

Materials:

  • Parental and this compound-resistant cells

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the existing medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for assessing the activation status of key proteins in the PI3K/Akt/mTOR signaling pathway in parental versus resistant cells.[13][14][15][16][17]

Materials:

  • Parental and this compound-resistant cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Culture parental and resistant cells to 70-80% confluency. Treat with this compound at various concentrations for a specified time if desired.

    • Lyse cells with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Compare the phosphorylation status of key pathway proteins between parental and resistant cells, with and without this compound treatment.

Protocol 4: ABCB1 (P-gp) Transporter Activity Assay

This protocol provides a method to assess whether increased drug efflux via the ABCB1 transporter contributes to this compound resistance.[18][19][20]

Materials:

  • Parental and this compound-resistant cells

  • Fluorescent ABCB1 substrate (e.g., Rhodamine 123 or Calcein-AM)

  • ABCB1 inhibitor (e.g., Verapamil or Elacridar) as a positive control[19]

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Harvest parental and resistant cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation:

    • For inhibitor control wells, pre-incubate the cells with an ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

  • Substrate Loading:

    • Add the fluorescent ABCB1 substrate (e.g., 1 µM Rhodamine 123) to all cell suspensions.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular substrate.

    • Resuspend the cells in fresh PBS.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis:

    • Compare the fluorescence intensity between the parental and resistant cells. A lower fluorescence intensity in the resistant cells suggests increased efflux of the substrate.

    • In the resistant cells, an increase in fluorescence in the presence of the ABCB1 inhibitor confirms that the increased efflux is mediated by ABCB1.

Potential Mechanisms of Resistance

The development of resistance to this compound can be multifactorial. Some potential mechanisms to investigate include:

  • Increased Drug Efflux: Overexpression or increased activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[21]

  • Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating bypass signaling pathways to maintain proliferation and survival. The Wnt/β-catenin signaling pathway has been implicated in resistance to various cancer therapies, partly through its regulation of drug efflux pumps and inhibition of apoptosis.[[“]][23][24]

  • Alterations in Drug Target: While less common for kinase inhibitors that bind to highly conserved ATP-binding pockets, mutations in the PI3K or mTOR genes could potentially alter the drug-binding site and reduce the efficacy of this compound.

  • Induction of c-MYC: Activation of NOTCH signaling and subsequent induction of the oncoprotein c-MYC has been identified as a resistance mechanism to PI3K inhibitors.[25]

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with the dual PI3K/mTOR inhibitor, Gedatolisib, in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and reversible dual inhibitor that selectively targets all four Class I isoforms of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase.[1] By simultaneously inhibiting both PI3K and mTOR, this compound blocks critical signaling pathways involved in cell growth, proliferation, survival, and metabolism, which are often dysregulated in cancer.

Q2: What are the most common toxicities observed with this compound in preclinical studies?

A2: Based on preclinical and clinical data for this compound and other dual PI3K/mTOR inhibitors, the most anticipated toxicities in preclinical models include stomatitis (or mucositis), skin rash, and hyperglycemia.[2][3] Gastrointestinal toxicities such as diarrhea may also be observed.

Q3: How should this compound be formulated and administered in preclinical mouse models?

A3: A reported formulation for preclinical intravenous (IV) administration in mice is a solution of this compound in 5% dextrose in water (D5W) with 0.3% lactic acid.[4] It is crucial to ensure the drug is fully dissolved. To avoid acute toxicity, it has been noted that slow intravenous injection is recommended.[4]

Q4: Are there any known drug interactions to be aware of in preclinical combination studies?

A4: Preclinical data suggests that combining this compound with other anticancer agents, such as CDK4/6 inhibitors (e.g., palbociclib) and endocrine therapies, can have synergistic effects.[2][5] However, researchers should be vigilant for overlapping toxicities and may need to adjust dosages in combination studies.

Troubleshooting Guides

This section provides practical guidance for identifying and managing specific toxicities that may arise during in vivo experiments with this compound.

Issue 1: Stomatitis/Mucositis in Rodent Models
  • Symptoms: Redness, swelling, and ulceration of the oral mucosa. In hamsters, the cheek pouch is a common site for evaluation.[6][7] In mice, this can manifest as reluctance to eat, weight loss, and visible lesions in the mouth.

  • Troubleshooting Steps:

    • Visual Inspection: Regularly inspect the oral cavity of the animals for any signs of mucositis. A scoring system can be implemented to quantify the severity.

    • Body Weight Monitoring: Daily monitoring of body weight is a sensitive indicator of animal well-being and can signal the onset of significant mucositis.

    • Dose Adjustment: If severe mucositis is observed, consider reducing the dose of this compound or altering the dosing schedule (e.g., intermittent dosing).

    • Supportive Care: Provide softened food or a liquid diet to ensure adequate nutrition.

    • Prophylactic Measures: In some studies with other agents, prophylactic use of agents that coat the mucosal surfaces has been explored, though efficacy can vary.

Issue 2: Hyperglycemia
  • Symptoms: Elevated blood glucose levels. This is an on-target effect of PI3K/mTOR inhibition due to interference with insulin signaling pathways.

  • Troubleshooting Steps:

    • Blood Glucose Monitoring: Regularly monitor blood glucose levels. This can be done via tail vein sampling using a standard glucometer. Establish a baseline before starting treatment.

    • Establish a Monitoring Schedule: Monitor blood glucose frequently after the initial doses and then periodically throughout the study.

    • Dose Modification: If persistent and severe hyperglycemia is observed, a dose reduction of this compound may be necessary.

    • Dietary Considerations: While not always feasible in controlled studies, the impact of diet on glucose levels should be considered.

    • Pharmacological Intervention: In cases of severe, persistent hyperglycemia, the use of anti-hyperglycemic agents could be considered, though this would be a confounding factor and should be carefully justified and controlled for in the experimental design.

Issue 3: Skin Rash
  • Symptoms: Erythema (redness), maculopapular rash, and in severe cases, skin lesions or hair loss.[8]

  • Troubleshooting Steps:

    • Visual Assessment: Regularly inspect the skin of the animals, paying close attention to areas with less fur.

    • Grading of Rash: Implement a scoring system to grade the severity of the rash based on its appearance and extent.

    • Dose Adjustment: If a severe or persistent rash develops, consider reducing the dose or temporarily halting treatment.

    • Histopathological Analysis: For a more detailed assessment, skin biopsies can be taken for histopathological examination to characterize the nature of the inflammatory infiltrate.

    • Topical Treatments: While not standard in preclinical efficacy studies, for animal welfare, the use of topical emollients could be considered in consultation with veterinary staff.

Quantitative Data

Table 1: Representative Preclinical Dose-Dependent Toxicities of this compound

Dose Level (mg/kg, IV)SpeciesAnticipated ToxicitySeverityManagement Recommendations
10MouseMild to moderate hyperglycemiaGrade 1-2Increase frequency of blood glucose monitoring.
10MouseMild stomatitisGrade 1Monitor food intake and body weight. Provide soft food if necessary.
>15MouseModerate to severe hyperglycemiaGrade 2-3Consider dose reduction. Monitor for signs of dehydration.
>15MouseModerate stomatitisGrade 2Dose reduction may be required. Provide supportive care (soft/liquid diet).
>15MouseMild to moderate skin rashGrade 1-2Regular skin inspection. Consider dose reduction if rash is persistent or severe.

Note: This table is a representative example based on findings for this compound and other dual PI3K/mTOR inhibitors. Actual findings may vary depending on the specific animal model, strain, and experimental conditions.

Experimental Protocols

Protocol 1: Assessment and Scoring of Stomatitis in the Hamster Cheek Pouch Model
  • Animal Model: Golden Syrian hamsters are a commonly used model for chemotherapy-induced oral mucositis.[6][7]

  • Induction of Stomatitis (if applicable as a positive control): A mild mechanical irritation of the cheek pouch can be performed prior to drug administration to synchronize the onset of mucositis.

  • This compound Administration: Administer this compound intravenously at the desired dose and schedule.

  • Macroscopic Evaluation:

    • Anesthetize the hamster according to an approved institutional protocol.

    • Gently evert the cheek pouches.

    • Visually inspect the mucosa for redness, swelling, and ulceration.

    • Score the severity of mucositis daily using a validated scoring scale (e.g., a 0-5 scale where 0 is normal and 5 is severe ulceration).

  • Histopathological Analysis:

    • At predetermined time points, euthanize the animals and excise the cheek pouches.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • A pathologist can then score the sections for epithelial damage, inflammation, and ulceration.

Protocol 2: Monitoring of Blood Glucose in Mice Treated with this compound
  • Animal Model: Standard mouse strains (e.g., BALB/c, C57BL/6) can be used.

  • Baseline Measurement: Prior to the first dose of this compound, obtain a baseline blood glucose reading from each mouse.

  • Blood Collection:

    • Gently warm the mouse's tail with a heat lamp to dilate the blood vessels.

    • Make a small nick in the lateral tail vein with a sterile lancet.

    • Collect a small drop of blood onto a glucose test strip.

  • Glucose Measurement: Use a calibrated glucometer to read the blood glucose level.

  • Monitoring Schedule:

    • Measure blood glucose at 2, 4, 8, and 24 hours after the first dose to capture the acute effects.

    • Thereafter, monitor blood glucose 2-3 times per week for the duration of the study, or more frequently if hyperglycemia is detected.

  • Data Analysis: Record all glucose readings and analyze the data for significant changes from baseline and between treatment groups.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Metabolism Metabolism AKT->Metabolism mTORC2 mTORC2 mTORC2->AKT Activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4EBP1->Cell_Growth Inhibits (when active) This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

workflow_toxicity_management start Start Preclinical Study with this compound observe Daily Observation of Animals (Weight, Behavior, Appearance) start->observe check_stomatitis Oral Cavity Inspection observe->check_stomatitis check_hyperglycemia Blood Glucose Monitoring observe->check_hyperglycemia check_rash Skin Inspection observe->check_rash no_toxicity No Significant Toxicity check_stomatitis->no_toxicity Normal toxicity_present Toxicity Observed check_stomatitis->toxicity_present Abnormal check_hyperglycemia->no_toxicity Normal check_hyperglycemia->toxicity_present Abnormal check_rash->no_toxicity Normal check_rash->toxicity_present Abnormal continue_study Continue Study with Close Monitoring no_toxicity->continue_study manage_toxicity Implement Management Strategy (Dose Reduction, Supportive Care) toxicity_present->manage_toxicity manage_toxicity->continue_study continue_study->observe end End of Study continue_study->end Completion

Caption: Experimental workflow for monitoring and managing this compound-related toxicities.

References

Gedatolisib Technical Support Center: Optimizing IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gedatolisib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the determination of the half-maximal inhibitory concentration (IC50) of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as PF-05212384 or PKI-587) is a potent and selective dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3][4] It targets all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes (mTORC1 and mTORC2).[4] By simultaneously blocking these two key nodes in the PI3K/AKT/mTOR pathway, this compound can effectively inhibit cell growth, proliferation, and survival in cancer cells where this pathway is often dysregulated.[3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[][6] To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO.[7] Gentle warming in a 50°C water bath and ultrasonication can aid in dissolution.[7] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]

Q3: What is a typical concentration range to use for an initial IC50 experiment with this compound?

A3: Based on published data, this compound exhibits potent activity in the low nanomolar to micromolar range in various cancer cell lines.[1][8] For an initial experiment, it is advisable to use a broad concentration range to capture the full dose-response curve. A suggested starting range could be from 0.1 nM to 10 µM, using a semi-logarithmic dilution series (e.g., 10-fold or half-log dilutions). This range will likely encompass the IC50 values for most sensitive cell lines.

Q4: Which cell viability assay is recommended for determining the IC50 of this compound?

A4: Several colorimetric, fluorometric, or luminescent-based cell viability assays are suitable for determining the IC50 of this compound. The most commonly used and cited method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar tetrazolium-based assays like MTS.[1][9] Luciferase-based assays that measure ATP content, such as CellTiter-Glo®, are also excellent alternatives, offering high sensitivity. The choice of assay may depend on the specific cell line, experimental setup, and available equipment.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible IC50 values - Inconsistent cell seeding density.- Variability in drug preparation and dilution.- Edge effects in multi-well plates.- Contamination of cell cultures.- Ensure accurate and consistent cell counting and seeding.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.- Regularly test cell lines for mycoplasma contamination.
High variability between replicate wells - Poor mixing of cells or reagents.- Pipetting errors.- Cell clumping.- Gently and thoroughly mix cell suspensions and reagent solutions before dispensing.- Use calibrated pipettes and proper pipetting techniques.- Ensure a single-cell suspension is achieved before seeding.
No significant cell death observed even at high concentrations - Cell line may be resistant to this compound.- Insufficient incubation time.- Drug inactivity.- Verify the PI3K/AKT/mTOR pathway status of your cell line; some mutations may confer resistance.- Increase the incubation time with the drug (e.g., from 48 to 72 hours).- Ensure the this compound stock solution has been stored correctly and is not expired.
Precipitation of this compound in the culture medium - Exceeding the solubility limit of the compound in aqueous media.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility.- Visually inspect the wells for any signs of precipitation after adding the drug. If precipitation is observed, consider using a lower starting concentration or a different formulation if available.
Steep or flat dose-response curve - Inappropriate concentration range tested.- Assay sensitivity issues.- If the curve is too steep, use a narrower range of concentrations with smaller dilution factors around the estimated IC50.- If the curve is flat, broaden the concentration range to ensure you are capturing both the top and bottom plateaus of the curve.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)Reference
MDA-MB-361Breast CancerCell Growth Inhibition4.0[1][2]
PC-3Prostate CancerCell Growth Inhibition13.1[1][2]
MCF7Breast CancerGrowth Rate Inhibition (GR50)~12 (average)[8]
T47DBreast CancerGrowth Rate Inhibition (GR50)~12 (average)[8]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of this compound from your stock solution in culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

PI3K_AKT_mTOR_Pathway This compound's Mechanism of Action in the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

IC50_Workflow Experimental Workflow for IC50 Determination Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare this compound serial dilutions Incubate_24h->Prepare_Drug Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Prepare_Drug->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add cell viability reagent (e.g., MTT) Incubate_48_72h->Add_Reagent Incubate_Final Incubate 2-4h Add_Reagent->Incubate_Final Read_Plate Read plate on microplate reader Incubate_Final->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for determining the IC50 of this compound.

Caption: A decision tree for troubleshooting inconsistent IC50 results.

References

Gedatolisib Experiments: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving Gedatolisib. This document includes frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate consistent and reliable experimental outcomes.

Introduction to this compound

This compound (PF-05212384) is a potent, intravenous, dual inhibitor that targets all four Class I isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinases (mTORC1 and mTORC2).[1][2] By simultaneously inhibiting both PI3K and mTOR, two key nodes in a critical signaling pathway, this compound aims to provide a more comprehensive blockade of tumor cell growth, proliferation, and survival compared to single-node inhibitors.[3][4] Deregulation of the PI3K/Akt/mTOR pathway is a frequent event in many cancers, making it a prime target for therapeutic intervention.[4]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during in vitro experiments with this compound.

Q1: Why am I observing variable IC50 values for this compound in the same cell line across different experiments?

A1: Inconsistent IC50 values can stem from several factors:

  • Cell Culture Conditions:

    • Cell Density: Ensure consistent cell seeding density across all experiments. Overly confluent or sparse cultures can exhibit altered sensitivity to treatment.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Media Components: Variations in serum concentration or other media supplements can influence cell growth and drug response.

  • Compound Handling:

    • Solubility: this compound is soluble in DMSO but not in water.[5] Ensure the compound is fully dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution. We recommend warming the solution to 50°C and using ultrasonication to aid dissolution.[6] Avoid repeated freeze-thaw cycles of the stock solution.

    • Storage: Store the powdered compound and DMSO stock solutions at -20°C for long-term stability.[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5]

  • Assay Protocol:

    • Treatment Duration: Adhere to a consistent treatment duration. A 72-hour incubation is a common time point for cell viability assays with this compound.[7]

    • Assay Type: Different viability assays (e.g., MTS, MTT, CellTiter-Glo) have different mechanisms and may yield slightly different IC50 values. One study noted a 100-fold difference in potency for this compound on CCRF-CEM and MOLT-4 cells when comparing MTT and Muse® Count & Viability assays.[8] Consistency in the chosen assay is key.

Q2: My PIK3CA-mutant cell line is showing unexpected resistance to this compound. What could be the cause?

A2: While PIK3CA mutations can confer sensitivity to PI3K inhibitors, resistance can occur due to:

  • Activation of Compensatory Pathways:

    • WNT/β-catenin Signaling: In colorectal cancer cell lines, resistance to this compound has been associated with increased GSK3β levels and mutations in the transcription factor TCF7, suggesting a role for the WNT/β-catenin pathway.[9]

    • MAPK/ERK Pathway: Inhibition of the PI3K/mTOR pathway can sometimes lead to the reactivation of the MAPK/ERK pathway, which can promote cell survival.[5]

  • Drug Efflux Pumps: this compound is a substrate for the drug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP).[9] Overexpression of these transporters in your cell line can lead to increased drug efflux and reduced intracellular concentration, thereby conferring resistance. This has been observed in some canine tumor cell lines.[3]

  • PTEN Status: While this compound has shown efficacy in both PTEN-wild type and PTEN-deficient prostate cancer cell lines, the overall genomic context of the cell line can influence its response.[10][11]

Q3: I am not seeing a significant decrease in phosphorylated Akt (p-Akt) or other downstream targets after this compound treatment in my Western blot.

A3: This could be due to several technical or biological reasons:

  • Suboptimal Western Blot Protocol:

    • Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target proteins.

    • Antibody Selection and Dilution: Use validated antibodies for your target proteins. Titrate your primary antibody to determine the optimal concentration. For phospho-specific antibodies, blocking and antibody dilutions in BSA instead of milk is often recommended.

    • Insufficient Protein Loading: Ensure you are loading a sufficient amount of protein (typically 20-30 µg of whole-cell lysate).[12]

  • Experimental Conditions:

    • Treatment Duration and Concentration: A 4-hour treatment with this compound has been shown to prevent the phosphorylation of Akt at Threonine 308.[1] You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.

    • Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of feedback loops that result in the reactivation of certain signaling nodes.[13]

  • Cell Line Specific Effects: Some cell lines may have intrinsic resistance mechanisms or redundant signaling pathways that make them less sensitive to this compound.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines. These values are influenced by the experimental conditions and assay types used in the respective studies.

Table 1: this compound IC50 Values in Breast Cancer Cell Lines

Cell LinePIK3CA StatusPTEN StatusIC50 (nM)Reference
MDA-MB-361H1047RWild-Type4.0[6]
MCF7E545KWild-Type70[8]

Table 2: this compound IC50 Values in Prostate Cancer Cell Lines

Cell LinePIK3CA StatusPTEN StatusIC50 (nM)Reference
PC-3Wild-TypeNull13.1[6]
LNCaPWild-TypeNull-[10]
22Rv1Wild-TypeWild-Type-[10]

Table 3: this compound IC50 Values in Lung Cancer Cell Lines

Cell LinePIK3CA StatusOther MutationsIC50 (nM)Reference
NCI-H1048H1047R-14.9 (sensitive)[14]
DMS114Wild-Type-14.9 (sensitive)[14]
H187Wild-Type-14.9 (sensitive)[14]
H446Wild-TypePTEN deletion14.9 (sensitive)[14]
SBC-5Wild-Type-219.5 (resistant)[14][15]

Table 4: this compound IC50 Values in Colorectal Cancer Cell Lines

Cell LinePIK3CA StatusIC50 (nM)Reference
Caco-2Wild-Type76 - 7200[5]
LS411NWild-Type76 - 7200[5]
LS1034Wild-Type76 - 7200[5]
SNUC4Wild-Type76 - 7200[5]

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is a general guideline for assessing cell viability after this compound treatment using an MTS-based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a DMSO-only vehicle control.

  • Treatment: Add the diluted this compound or vehicle control to the cells. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.[7]

  • MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add the appropriate volume of MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for PI3K/mTOR Pathway Activation

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/mTOR pathway following this compound treatment.

  • Cell Treatment: Plate cells and treat with various concentrations of this compound or a vehicle control for the desired duration (e.g., 4 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt Ser473, Akt, p-mTOR Ser2448, mTOR, p-S6 Ser235/236, S6, and a loading control like β-actin or GAPDH) overnight at 4°C. Dilute antibodies in 5% BSA in TBST. Antibody dilutions should be optimized for your specific experimental conditions, but a starting point of 1:1000 is common for many commercially available antibodies.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Treat cells with this compound as desired. Harvest both adherent and floating cells.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent like Triton X-100 or ethanol.

  • TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP), according to the manufacturer's protocol.

  • Detection:

    • For BrdUTP-based assays, detect the incorporated BrdUTP using a fluorescently labeled anti-BrdU antibody.

    • For fluorescently labeled dUTP, the signal can be directly detected.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer.

Visualizations

This compound Mechanism of Action

Gedatolisib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I isoforms) RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound's dual inhibition of PI3K and mTOR.

Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Verify Compound Handling Start->Check_Compound Check_Assay Examine Assay Protocol Start->Check_Assay Passage Consistent Passage #? Check_Cells->Passage Solubility Proper Dissolution? Check_Compound->Solubility Duration Consistent Duration? Check_Assay->Duration Density Consistent Seeding? Passage->Density Yes Revise_Cells Standardize Cell Culture Protocol Passage->Revise_Cells No Density->Check_Compound Yes Density->Revise_Cells No Storage Correct Storage? Solubility->Storage Yes Revise_Compound Prepare Fresh Stock Solution Solubility->Revise_Compound No Storage->Check_Assay Yes Storage->Revise_Compound No Assay_Type Same Assay Type? Duration->Assay_Type Yes Revise_Assay Standardize Assay Parameters Duration->Revise_Assay No Assay_Type->Revise_Assay No End Consistent Results Assay_Type->End Yes Revise_Cells->Start Revise_Compound->Start Revise_Assay->Start

Caption: Workflow for troubleshooting inconsistent IC50 values.

Logical Flow for Investigating this compound Resistance

Gedatolisib_Resistance_Investigation Start Cell Line Shows Resistance to this compound Check_Pathway Confirm PI3K/mTOR Pathway Inhibition Start->Check_Pathway Western_Blot Western Blot for p-Akt, p-S6, etc. Check_Pathway->Western_Blot No_Inhibition No Inhibition Observed Western_Blot->No_Inhibition Inhibition_Observed Inhibition Observed Western_Blot->Inhibition_Observed Check_Efflux Investigate Drug Efflux No_Inhibition->Check_Efflux If WB is optimal Troubleshoot_WB Troubleshoot Western Blot Protocol No_Inhibition->Troubleshoot_WB If WB is suboptimal Check_Compensatory Analyze Compensatory Pathways Inhibition_Observed->Check_Compensatory Efflux_Inhibitor Co-treat with ABCB1/ABCG2 Inhibitor Check_Efflux->Efflux_Inhibitor Resistance_Mechanism Identify Potential Resistance Mechanism Efflux_Inhibitor->Resistance_Mechanism If sensitivity is restored Compensatory_WB Western Blot for p-ERK, β-catenin, etc. Check_Compensatory->Compensatory_WB Compensatory_WB->Resistance_Mechanism If pathway is activated

Caption: Investigating mechanisms of resistance to this compound.

References

addressing solubility issues of Gedatolisib in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Gedatolisib in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent for dissolving this compound for in vitro use?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO but is insoluble in water.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][3]

Q2: I am having difficulty dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Warming: Gently warm the solution in a water bath set to 50°C.[1]

  • Ultrasonication: Use an ultrasonicator to aid in the dissolution process.[1]

  • Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. Moisture absorbed by older DMSO can impede solubility.[1][3]

Q3: What is the maximum concentration of this compound that can be achieved in DMSO?

A3: The reported solubility of this compound in DMSO can vary slightly between batches. However, concentrations up to 10 mg/mL (16.24 mM) have been achieved, often with the aid of warming and ultrasonication.[1] Without these aids, solubility is typically in the range of 2-8 mg/mL.[1]

Q4: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are some strategies to prevent this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in cell culture medium. Add the compound to the medium in a stepwise manner while gently vortexing to ensure rapid and even dispersion.

  • Formulation with Surfactants: For specific applications, a formulation containing surfactants can be used. One described method for preparing a working solution involves a mixture of PEG300, Tween80, and ddH2O.[1] However, the suitability of such formulations for your specific cell type and assay should be validated.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[2][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO2 - 103.24 - 16.24Warming and ultrasonication may be required for higher concentrations. Use of fresh, anhydrous DMSO is recommended.[1]
Ethanol11.62
WaterInsolubleInsoluble[1][2][4]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 615.73 g/mol )[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.16 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If the compound does not fully dissolve, gently warm the solution in a 50°C water bath for 5-10 minutes or sonicate for a few minutes until the solution is clear.[1]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C for long-term storage.[2][3]

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits mTORC2 mTORC2 Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->AKT activates This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Dissolving this compound in DMSO Check_DMSO Is the DMSO fresh and anhydrous? Start->Check_DMSO Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Vortex Vortex vigorously Check_DMSO->Vortex Yes Use_Fresh_DMSO->Vortex Check_Dissolution Is the solution clear? Vortex->Check_Dissolution Warm_Sonicate Gently warm to 50°C or sonicate Check_Dissolution->Warm_Sonicate No Success Successfully dissolved. Proceed with experiment. Check_Dissolution->Success Yes Check_Dissolution2 Is the solution clear now? Warm_Sonicate->Check_Dissolution2 Consult_Support Consult technical support for further assistance Check_Dissolution2->Consult_Support No Check_Dissolution2->Success Yes

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

References

Technical Support Center: Interpreting Unexpected Phenotypes with Gedatolisib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected experimental results when working with Gedatolisib, a dual PI3K/mTOR inhibitor.

Troubleshooting Guides

Unexpected experimental outcomes can provide valuable insights into the underlying biology of your system. This section offers guidance on how to approach and troubleshoot these unexpected phenotypes.

Table 1: Troubleshooting Unexpected Phenotypes with this compound
Unexpected PhenotypePotential Cause(s)Recommended Troubleshooting Steps
Reduced or No Efficacy (High Cell Viability) 1. Suboptimal drug concentration or treatment duration.2. Intrinsic or acquired resistance.3. Drug efflux pump activity (e.g., ABCB1).4. Presence of mutations in downstream pathway components.1. Perform a dose-response curve and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line.2. Sequence key genes in the PI3K/mTOR pathway (e.g., PIK3CA, PTEN, AKT, MTOR) to identify potential resistance mutations.3. Co-treat with an ABCB1 inhibitor (e.g., cyclosporin A) to assess if it enhances this compound's efficacy.4. Analyze downstream effectors of mTOR (e.g., p-4E-BP1, p-S6K) via Western blot to confirm pathway inhibition.
Paradoxical Pathway Activation 1. Feedback loop activation upon mTOR inhibition, leading to upstream PI3K activation.[1]2. Activation of compensatory signaling pathways.1. Perform a time-course Western blot analysis to observe the phosphorylation status of key pathway components (e.g., AKT, S6K) at various time points after this compound treatment.2. Use a broader phosphoproteomics approach to identify other activated pathways.3. Consider combination therapies with inhibitors of the identified compensatory pathways.
Inconsistent Results Between In Vitro and In Vivo Models 1. Differences in drug metabolism and bioavailability in vivo.2. Contribution of the tumor microenvironment in vivo.[2][3]3. Dormant tumor cells may be less sensitive in an in vivo setting.[2][3]1. Conduct pharmacokinetic studies to determine the concentration of this compound in the tumor tissue.2. Utilize 3D culture models or co-culture systems that better mimic the in vivo microenvironment.[4][5]3. Investigate the role of integrin-β1 signaling in your in vivo model, as it has been implicated in chemoresistance of dormant cells.[2][3]
Unexpected Toxicity or Off-Target Effects 1. Cell line-specific sensitivities.2. Off-target kinase inhibition.1. Perform a cell viability assay on a panel of different cell lines to assess specificity.2. Use a kinome profiling service to identify potential off-target effects of this compound in your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, dual inhibitor that targets all four class I isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase.[1][6][7] By inhibiting both PI3K and mTOR (mTORC1 and mTORC2), this compound provides a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[8][9][10] This dual-inhibition mechanism aims to overcome the adaptive resistance that can occur with inhibitors targeting a single component of the pathway.[1][4][5][7]

Q2: I am not seeing the expected decrease in cell viability. What should I check first?

A2: First, confirm that the PI3K/mTOR pathway is being effectively inhibited in your specific cell line at the concentration of this compound you are using. You can do this by performing a Western blot to analyze the phosphorylation status of key downstream targets such as AKT (S473), S6 ribosomal protein, and 4E-BP1. A significant reduction in the phosphorylation of these proteins indicates successful pathway inhibition. If the pathway is inhibited but cell viability is unaffected, you may be dealing with a resistance mechanism.

Q3: My in vitro results with this compound are promising, but the in vivo efficacy is poor. What could be the reason?

A3: A discrepancy between in vitro and in vivo results is a known challenge. Preclinical studies have shown that while this compound can eliminate dormant breast cancer cells in organotypic cultures, it failed to prevent metastasis in mouse models.[2][3][11] This suggests that the in vivo tumor microenvironment may confer resistance. Factors to consider include drug delivery and metabolism in the animal, as well as the activation of alternative survival pathways in the tumor cells in response to cues from the microenvironment.

Q4: Is there a known mechanism of resistance to this compound?

A4: Yes, one of the documented mechanisms of resistance to this compound is the overexpression and activity of the drug efflux pump ABCB1 (also known as P-glycoprotein). In cell lines with high ABCB1 activity, the anti-proliferative effects of this compound were diminished. This resistance could be reversed by co-treatment with an ABCB1 inhibitor.

Q5: Can this compound cause a paradoxical activation of the PI3K/mTOR pathway?

A5: While this compound is designed to overcome the paradoxical activation of PI3K that can be seen with mTOR-only inhibitors, it is always a good practice to check for any unexpected signaling events.[1] A time-course experiment analyzing the phosphorylation of key pathway components can help to identify any transient or sustained paradoxical signaling.

Quantitative Data Summary

The following tables summarize quantitative data reported for this compound in various studies.

Table 2: In Vitro Potency of this compound
Cell LineCancer TypeIC50 (nM)Reference
MDA-361Breast Adenocarcinoma10[12]
PC-3Prostate Cancer13[12]
MCF-7Breast Cancer70[12]

Note: IC50 values can vary depending on the assay conditions and cell line.

Table 3: this compound-Induced Apoptosis in Combination with Doxorubicin
Cell LineTreatment% TUNEL-positive cells/clustersReference
T4-2 (clusters)Doxorubicin + 0.11 µM this compound53%[2][11]
T4-2 (clusters)Doxorubicin + 0.33 µM this compound73%[2][11]
T4-2 (clusters)Doxorubicin + 1 µM this compound75%[2][11]
MCF-7 (clusters)Doxorubicin + 0.33 µM this compoundSignificant increase vs. Doxorubicin alone[2][11]
MCF-7 (clusters)Doxorubicin + 1 µM this compoundSignificant increase vs. Doxorubicin alone[2][11]

Experimental Protocols

Below are generalized protocols for key experiments to troubleshoot unexpected this compound phenotypes. Researchers should optimize these protocols for their specific experimental systems.

Western Blot for PI3K/mTOR Pathway Inhibition
  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (S473), AKT, p-S6 (S235/236), S6, p-4E-BP1 (T37/46), 4E-BP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate for a predetermined duration (e.g., 72 hours).

  • Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle control. Plot the data to determine the IC50 value.

ABCB1 Activity Assay (e.g., Rhodamine 123 Efflux Assay)
  • Cell Treatment: Pre-incubate cells with this compound and/or a known ABCB1 inhibitor (e.g., verapamil, cyclosporin A) for 1-2 hours.

  • Dye Loading: Add the ABCB1 substrate, Rhodamine 123, to the cells and incubate for 30-60 minutes.

  • Efflux: Wash the cells and incubate in a dye-free medium. Collect samples at different time points.

  • Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope. Reduced efflux (i.e., higher intracellular fluorescence) in the presence of an inhibitor indicates ABCB1 activity.

Visualizations

PI3K/mTOR Signaling Pathway and this compound Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckPathway Confirm Target Engagement: Is PI3K/mTOR pathway inhibited? (Western Blot for p-AKT, p-S6) Start->CheckPathway OptimizeDose Optimize Dose & Time: Perform dose-response and time-course experiments CheckPathway->OptimizeDose No Resistance Investigate Resistance: - Drug efflux (ABCB1 assay) - Pathway mutations (Sequencing) CheckPathway->Resistance Yes OptimizeDose->CheckPathway Compensatory Investigate Compensatory Pathways: - Phosphoproteomics - Test combination therapies Resistance->Compensatory InVivo Consider In Vivo Factors: - Pharmacokinetics - Tumor Microenvironment (3D culture) Resistance->InVivo OffTarget Evaluate Off-Target Effects: - Kinome profiling - Test in different cell lines Resistance->OffTarget End Re-evaluate Hypothesis Resistance->End Compensatory->End InVivo->End OffTarget->End

References

refining Gedatolisib treatment schedule in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for refining Gedatolisib treatment schedules in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent, dual inhibitor that targets all four class I isoforms of phosphoinositide 3-kinase (PI3K) as well as the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By inhibiting these key nodes, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is critical for numerous cellular functions including cell growth, proliferation, survival, and metabolism.[3][4] This comprehensive inhibition can be more effective than targeting a single node in the pathway.[5]

Q2: Why should an intermittent dosing schedule be considered for this compound over continuous daily dosing? A2: Intermittent high-dose scheduling (IHDS) is explored for several reasons. Continuous exposure to PI3K inhibitors can be limited by normal tissue toxicities, such as hyperglycemia and mucositis, which cap the maximum tolerated dose.[6][7] Furthermore, constant pathway inhibition can lead to feedback mechanisms that reactivate the pathway, reducing the drug's effectiveness over time.[6] Intermittent dosing may allow for a "reset" of these signaling pathways and permit higher, more effective doses to be administered, potentially improving the therapeutic index.[6][8] Studies with similar dual PI3K/mTOR inhibitors have shown that intermittent target inhibition can be sufficient for achieving antitumor effects.[3][9]

Q3: What are the common challenges observed in preclinical studies with this compound? A3: Researchers may encounter several challenges. This compound is poorly soluble, which can lead to formulation and dosing inconsistencies.[10] Pharmacokinetic studies in mice have revealed high inter-animal variability and non-linear, super-proportional pharmacokinetics, suggesting saturable clearance or distribution.[10] Additionally, while potent in vitro and in some xenograft models, this compound has failed to reduce disseminated tumor cell (DTC) burden or prevent metastasis in certain preclinical breast cancer models.[11][12][13] Resistance can also emerge, potentially mediated by the ABCB1 drug efflux pump or activation of alternative metabolic pathways like the purine rescue pathway.[14][15]

Q4: How does this compound's efficacy vary across different tumor models? A4: this compound has demonstrated broad anti-proliferative activity in vitro and tumor growth inhibition in multiple xenograft models, including breast, prostate, gynecologic, and small-cell lung cancers.[1][2][15] Its efficacy appears to be independent of the PIK3CA or PTEN mutational status in many cell lines, which contrasts with more selective PI3K inhibitors like alpelisib.[1][2][16] However, in vivo outcomes can be model-dependent. For instance, it has shown substantive tumor growth inhibition in prostate cancer xenografts but failed to prevent metastasis in certain breast cancer dissemination models.[2][12]

Troubleshooting Guide

Issue 1: High toxicity or poor tolerability observed in animal models (e.g., significant body weight loss).

  • Question: My mice are experiencing significant weight loss and other signs of toxicity. How can I adjust the protocol?

  • Answer:

    • Review the Dose and Schedule: The maximum well-tolerated dose (MWTD) can vary between different mouse strains and tumor models. Consider reducing the dose or switching to an intermittent schedule (e.g., twice weekly, or every 4 days) instead of a more frequent regimen.[6][17] This allows for a recovery period from dose-limiting side effects.[8]

    • Check the Formulation: this compound is poorly soluble.[10] An inadequate or inconsistent formulation can lead to variable exposure and unexpected toxicity. Ensure the drug is fully dissolved and the formulation is homogenous. The use of 5% dextrose with 0.3% lactic acid (pH 3.5) has been reported for intravenous administration.[10]

    • Monitor for Class-Specific Side Effects: PI3K/mTOR inhibitors are known to cause hyperglycemia.[7] Monitor blood glucose levels and be prepared to manage this if necessary. While less common in preclinical models than in humans, other toxicities like mucositis can occur.

Issue 2: Lack of significant anti-tumor efficacy in a xenograft model.

  • Question: this compound is not inhibiting tumor growth in my xenograft model. What could be the reason?

  • Answer:

    • Confirm Target Engagement: First, verify that this compound is inhibiting the PI3K/mTOR pathway in the tumor tissue. A pharmacodynamic (PD) study is essential. Collect tumor samples at various time points (e.g., 1, 4, 6, and 24 hours) after a single dose and perform a western blot to analyze the phosphorylation status of downstream markers like p-AKT, p-S6, and p-4E-BP1.[9][18] Inhibition is often transient, reflecting the drug's half-life.[9]

    • Evaluate Dose and Schedule: The dose might be insufficient to achieve adequate pathway inhibition. In some studies, doses of 10-12 mg/kg administered intravenously have been effective.[15][17] If a low dose shows no effect, a dose-escalation study may be warranted, keeping a close watch on tolerability.

    • Consider Resistance Mechanisms: The tumor model may have intrinsic or acquired resistance. This could be due to high expression of drug efflux pumps like ABCB1 (MDR1).[14] In some contexts, resistance has been linked to the activation of the purine rescue pathway.[15]

    • Explore Combination Therapy: The antitumor activity of this compound can be significantly enhanced when combined with other agents.[6] Combinations with endocrine therapies (fulvestrant), CDK4/6 inhibitors (palbociclib), or chemotherapy have shown promise in various models.[5][19]

Issue 3: High variability in tumor growth or pharmacodynamic response between animals.

  • Answer:

    • Standardize Formulation and Administration: Given this compound's poor solubility, inconsistent formulation is a likely source of variability.[10] Prepare a fresh batch for each dosing day, ensure complete solubilization, and use precise administration techniques (e.g., intravenous tail vein injection) to ensure consistent delivery.

    • Control for Animal and Tumor Variables: Ensure all animals are of the same sex, age, and strain. Randomize mice into treatment groups only after tumors have reached a specific, uniform size (e.g., 100-200 mm³).[5][15]

    • Acknowledge Inherent PK Variability: Pharmacokinetic studies have noted moderate-to-high variability in this compound exposure between mice.[10] While difficult to eliminate completely, careful technique can minimize external sources of variation. Increasing the number of animals per group can also provide greater statistical power to detect a treatment effect despite this variability.

Quantitative Data Summary

Table 1: Reported this compound Dosing Schedules in Animal Models

Tumor Model TypeAnimal StrainThis compound Dose & RouteDosing ScheduleCombination Agent(s)Outcome/Reference
Small-Cell Lung Cancer (SCLC) Xenografts (H1048, SBC-5)Nude Mice10 mg/kg, IVEvery 4 days for 6 dosesMonotherapySignificantly suppressed tumor growth.[15]
Breast Cancer (PyMT) Syngeneic ModelC57BL/6 Mice12 mg/kg, IVTwice a weekImmune Checkpoint Inhibitors (αCTLA4, αPD1)Significant reduction in tumor volume with combination.[17]
Breast Cancer (MCF7) XenograftN/AN/AN/AFulvestrant, PalbociclibTriplet combination significantly inhibited tumor growth in vivo.[5]
Breast Cancer Dissemination Models (TNBC, ER+)N/A10 mg/kg, IVSingle dose for PDMonotherapyOptimally decreased pAkt in bone marrow at 1 hr post-injection.[13]
Osteosarcoma Xenograft (143B)CD-1 Nude Mice10 mg/kg, IVSingle dose for PKMonotherapyUsed to evaluate plasma and tumor pharmacokinetics.[10]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue/ObservationAnimal ModelNotes
Formulation 2 mg/mL in 5% dextrose / 0.3% lactic acid (pH 3.5)CD-1 nude mice with 143B xenograftsDosing solution reported as "homogenously hazy," indicating potential solubility issues.[10]
Administration 10 mg/kg Intravenous (IV) tail vein injectionCD-1 nude mice with 143B xenograftsVolume of 5 mL/kg.[10]
Variability Moderate-to-high (CV% ranged from 13.8 to 81.1%)CD-1 nude mice with 143B xenograftsHigh variability observed in both plasma and tumor concentrations.[10]
PK Profile Bi- or tri-phasic decayCD-1 nude mice with 143B xenograftsPlasma concentrations measured through 16 hours post-dose.[10]
Dose Proportionality Super-proportional (non-linear) PK reportedReferenced study in miceSuggests saturable clearance or distribution mechanisms.[10]
Clinically Relevant Dose Estimate 3 to 25 mg/kg IVMouse modelsThis range is an estimation based on comparisons to human plasma AUC data.[10]

Experimental Protocols

Protocol 1: this compound Formulation and Intravenous Administration

  • Reagents & Materials: this compound free base, 5% Dextrose for Injection (D5W), Lactic Acid, sterile water, 1.5 mL microcentrifuge tubes, insulin syringes.

  • Preparation of Vehicle: Prepare a sterile vehicle solution of 5% Dextrose containing 0.3% Lactic Acid. Adjust the pH to approximately 3.5. Filter-sterilize the final vehicle solution.

  • Drug Formulation:

    • On the day of dosing, weigh the required amount of this compound powder.

    • Dissolve the powder in the prepared D5W/Lactic Acid vehicle to achieve the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg injection volume).[10]

    • Vortex thoroughly to ensure complete dissolution. The solution may appear "homogenously hazy".[10]

  • Administration:

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a suitable restraint device.

    • Load the dosing solution into an insulin syringe with a 28-30 gauge needle.

    • Administer the solution via a slow intravenous injection into one of the lateral tail veins.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Subcutaneous Xenograft Tumor Model Establishment

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF7, H1048) under standard conditions.[6][15] Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

  • Cell Preparation: Resuspend the cells in a sterile, serum-free medium or PBS. For many cell lines, mixing the cell suspension 1:1 with Matrigel is recommended to support initial tumor take and growth.[6]

  • Implantation:

    • Anesthetize the mouse (e.g., using isoflurane).

    • Inject the prepared cell suspension (typically 5-10 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of an immunocompromised mouse (e.g., SCID or nude).[6]

    • For estrogen-dependent models like MCF7 or T47D, an estrogen pellet must be implanted subcutaneously 24-72 hours prior to cell injection.[6]

  • Monitoring:

    • Monitor the animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).[15][17]

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates (Feedback) Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits (when active) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: PI3K/AKT/mTOR pathway showing this compound's dual inhibition points.

Experimental Workflow

experimental_workflow start Start: Tumor Cell Culture implant Subcutaneous Implantation in Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization (Tumor Volume ≈ 150mm³) monitor->randomize treat Treatment Initiation (Vehicle vs. This compound) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure measure->treat Repeat Dosing per Schedule endpoint Endpoint: Tumor Collection for Pharmacodynamic Analysis measure->endpoint end Data Analysis endpoint->end

Caption: Workflow for a typical this compound in vivo xenograft efficacy study.

Troubleshooting Logic

troubleshooting_logic start Experiment Shows Poor Efficacy check_pd Was Target Engagement (e.g., p-AKT) Confirmed? start->check_pd no_pd Action: Run PD study. Collect tumors 1-24h post-dose. Analyze p-AKT, p-S6 via Western Blot. check_pd->no_pd No yes_pd Was Target Inhibited? check_pd->yes_pd Yes no_inhibition Action: Increase dose or check formulation/route of administration. yes_pd->no_inhibition No yes_inhibition Action: Consider resistance (e.g., ABCB1 expression) or explore combination therapy. yes_pd->yes_inhibition Yes

Caption: Troubleshooting logic for addressing poor in vivo efficacy results.

References

Validation & Comparative

Gedatolisib: A Dual PI3K/mTOR Inhibitor Outperforming Single-Node Competitors in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The PI3K/AKT/mTOR (PAM) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in breast cancer has made it a prime target for therapeutic intervention. While several inhibitors targeting single nodes of this pathway have been developed, the emergence of dual-target inhibitors like gedatolisib represents a significant evolution in strategy. This guide provides an objective comparison of this compound against other PI3K inhibitors, supported by preclinical and clinical data, to illuminate its differentiated mechanism and superior performance in breast cancer models.

Mechanism of Action: Comprehensive Pathway Blockade

This compound is a potent, reversible, small-molecule inhibitor that uniquely targets all four Class I isoforms of PI3K (p110α, p110β, p110γ, p110δ) as well as the downstream mTORC1 and mTORC2 complexes.[1] This dual-action mechanism provides a more comprehensive blockade of the PAM pathway compared to inhibitors that target only a single component.[1][2]

In contrast, other widely studied PAM inhibitors have a narrower focus:

  • Alpelisib (Piqray®): A selective inhibitor of the PI3Kα isoform.[3]

  • Capivasertib: An inhibitor of all three AKT isoforms.[3]

  • Everolimus (Afinitor®): An allosteric inhibitor of mTORC1.[3]

The simultaneous inhibition of both PI3K and mTOR by this compound is critical. It not only blocks signaling upstream and downstream of AKT but also mitigates a common resistance mechanism where mTOR inhibition can lead to the paradoxical feedback activation of PI3K.[1] This comprehensive approach helps to prevent the adaptive responses and pathway reactivation that can limit the efficacy of single-node inhibitors.[3]

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K (α, β, γ, δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Alpelisib Alpelisib Alpelisib->PI3K Capivasertib Capivasertib Capivasertib->AKT Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/AKT/mTOR pathway showing inhibitor targets.

Preclinical Performance in Breast Cancer Models

Extensive preclinical studies have demonstrated the superior potency and efficacy of this compound compared to single-node PAM inhibitors across a variety of breast cancer cell lines and patient-derived xenograft (PDX) models.[3]

A key finding is that this compound's effectiveness is largely independent of the PAM pathway's mutational status (e.g., PIK3CA or PTEN mutations).[4] In contrast, the efficacy of isoform-specific inhibitors like alpelisib is often linked to the presence of a PIK3CA mutation. This suggests that this compound could be effective for a broader patient population.[1]

Comparative Efficacy Data (In Vitro)

Preclinical analyses consistently show that this compound is more cytotoxic and potent than single-node inhibitors.[5] It more effectively inhibits key cellular functions required for tumor growth, including DNA replication, protein synthesis, and metabolism.[3][5][6]

ParameterThis compound (pan-PI3K/mTOR)Alpelisib (PI3Kα)Capivasertib (AKT)Everolimus (mTORC1)
Potency (vs. single agents) >300-fold more potent on average[5]BaselineBaselineBaseline
Cytotoxicity More cytotoxic[5]Less effectiveLess effectiveLess effective
Inhibition of DNA Replication Most effective[3][5]Less effectiveLess effectiveLess effective
Inhibition of Protein Synthesis Most effective[3][5]Less effectiveLess effectiveLess effective
Inhibition of Glucose Metabolism Most effective[3][6]Less effectiveLess effectiveLess effective

Data synthesized from preclinical studies in breast cancer cell lines.[3][5][6]

Clinical Trial Performance

The Phase 3 VIKTORIA-1 clinical trial provided strong evidence of this compound's efficacy in patients with HR+/HER2- advanced breast cancer who had progressed after treatment with a CDK4/6 inhibitor.[7][8] Notably, the trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) in patients with PIK3CA wild-type (WT) disease, a population for which other PI3K pathway inhibitors have not shown benefit.[8][9]

VIKTORIA-1 Phase 3 Trial Results (PIK3CA WT Cohort)
Treatment ArmMedian PFSHazard Ratio (vs. Fulvestrant)Objective Response Rate (ORR)Duration of Response (DoR)
This compound + Palbociclib + Fulvestrant 9.3 months[7][9]0.24 (76% risk reduction)[7][8][9]31.5%[9]17.5 months[9]
This compound + Fulvestrant 7.4 months[7][9]0.33 (67% risk reduction)[7][8][9]28.3%[9]12.0 months[9]
Fulvestrant Alone 2.0 months[7][9]N/A1%[9]N/A

Data from the PIK3CA wild-type cohort of the VIKTORIA-1 trial.[7][8][9]

This compound-containing regimens were generally well-tolerated, with lower rates of treatment discontinuation due to adverse events compared to other approved combination therapies.[8] Notably, the incidence of hyperglycemia, a common side effect of PI3K inhibitors, was low (9.2% in the triplet arm and 11.5% in the doublet arm).[9]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate and compare PI3K inhibitors in breast cancer models.

Cell Viability and Proliferation Assays
  • Objective: To determine the potency (IC50) and efficacy of inhibitors in reducing cancer cell growth.

  • Methodology:

    • A panel of breast cancer cell lines (with and without known PAM pathway mutations) are seeded in 96-well plates.[4]

    • Cells are treated with a range of concentrations of this compound, alpelisib, capivasertib, and everolimus for 72 hours.[10]

    • Cell viability is measured using luciferase/fluorescence-based assays (e.g., CellTiter-Glo®) or MTT assays.[10][11]

    • Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Pathway Analysis
  • Objective: To assess the inhibition of key downstream effectors of the PAM pathway.

  • Methodology:

    • Breast cancer cells are treated with inhibitors at specified concentrations for a set time (e.g., 24 hours).[10]

    • Cells are lysed, and protein concentrations are quantified.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total proteins (e.g., p-AKT, AKT, p-S6, S6, p-4EBP1).[4][10]

    • Blots are incubated with secondary antibodies and visualized to determine the extent of pathway inhibition.

In Vivo Patient-Derived Xenograft (PDX) Models
  • Objective: To evaluate the anti-tumor efficacy of inhibitors in a more clinically relevant in vivo setting.

  • Methodology:

    • Tumor fragments from breast cancer patients are implanted into immunocompromised mice.

    • Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, this compound, single-node inhibitors).

    • Drugs are administered according to a defined schedule.

    • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

    • At the end of the study, tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Breast Cancer Cell Lines treatment Treat with Inhibitors (this compound vs Others) start_vitro->treatment viability Cell Viability Assay (IC50) treatment->viability western Western Blot (Pathway Analysis) treatment->western measure Measure Tumor Volume start_vivo Implant PDX Models treatment_vivo Randomize & Treat Mice start_vivo->treatment_vivo treatment_vivo->measure endpoint Endpoint Analysis measure->endpoint

Caption: Preclinical workflow for comparing PI3K inhibitors.

Conclusion

References

A Head-to-Head Comparison of Gedatolisib and Everolimus in mTOR Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for intervention. Two prominent inhibitors targeting this pathway, Gedatolisib and everolimus, offer distinct mechanisms of action and efficacy profiles. This guide provides a detailed comparison of their performance in inhibiting mTOR signaling, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

This compound is a potent, dual inhibitor that targets all four class I isoforms of PI3K as well as both mTORC1 and mTORC2 complexes.[1][2] This comprehensive blockade of the PI3K/AKT/mTOR (PAM) pathway aims to overcome the adaptive resistance mechanisms that can arise from targeting a single node in the pathway.[2][3] By inhibiting both PI3K and mTOR, this compound effectively shuts down signaling both upstream and downstream of AKT.[1]

Everolimus, a derivative of rapamycin, functions as an allosteric inhibitor primarily of the mTORC1 complex.[4][5] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1.[4] This selective inhibition of mTORC1 disrupts downstream signaling, affecting protein synthesis and cell proliferation.[4] However, this targeted approach can lead to feedback activation of AKT, a potential mechanism of resistance.[6]

Comparative Efficacy: In Vitro Studies

Preclinical studies have demonstrated that this compound exhibits superior potency and efficacy compared to single-node PAM inhibitors like everolimus in various cancer models.[2][3][7]

Cell Growth and Proliferation

In a panel of breast cancer cell lines, this compound was found to be significantly more potent and cytotoxic than everolimus. On average, this compound was at least 300-fold more potent in cell viability and proliferation analyses.[2] The growth rate inhibition (GR50) values for this compound were substantially lower than those for everolimus across multiple cell lines, irrespective of their PI3K or PTEN mutational status.[3] For instance, in PIK3CA/PTEN mutant cell lines, the average GR50 for this compound was 12 nM, while for everolimus it was 2134 nM.[3]

Inhibition of DNA and Protein Synthesis

This compound demonstrated potent inhibition of DNA synthesis, with an average IC50 of 15 nM across twelve breast cancer cell lines. In contrast, the average IC50 for everolimus was 427 nM.[3] Similarly, this compound effectively reduced protein synthesis with IC50 values below 40 nM in the tested breast cancer cell lines.[3]

Downstream mTOR Signaling

Both this compound and everolimus have been shown to inhibit the phosphorylation of downstream mTORC1 targets, such as the ribosomal protein S6 (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][5][8] However, studies suggest that this compound's dual-target mechanism leads to a more comprehensive and sustained inhibition of the PI3K/mTOR pathway.[7] While direct head-to-head IC50 values for the inhibition of p-S6 and p-4E-BP1 phosphorylation are not consistently reported across studies, the broader inhibitory profile of this compound suggests a more profound impact on these downstream effectors.

Data Presentation

Table 1: Comparative Potency (GR50) in Breast Cancer Cell Lines (nM) [3]

Cell Line SubtypeThis compound (nM)Everolimus (nM)
PIK3CA/PTEN Mutant 122134
PIK3CA/PTEN Wild Type Not SpecifiedNot Specified

Table 2: Comparative Efficacy (IC50) in Functional Assays in Breast Cancer Cell Lines (nM) [3]

AssayThis compound (nM)Everolimus (nM)
DNA Synthesis Inhibition (Average) 15427
Protein Synthesis Inhibition < 40Not Specified

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Everolimus Everolimus Everolimus->mTORC1 Western_Blot_Workflow start Cell Lysate Preparation sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Electrotransfer to Membrane sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-S6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

References

Gedatolisib Demonstrates Robust Efficacy in Both PIK3CA-Mutated and Wild-Type Cancer Cells, Validating a Broader Therapeutic Window

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New analyses of preclinical and clinical data demonstrate that Gedatolisib, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), exhibits potent anti-tumor activity irrespective of the PIK3CA mutational status of cancer cells. This finding is highlighted by significant clinical benefit observed in patients with PIK3CA wild-type tumors, a population with limited treatment options, and supported by in vitro studies showing comparable efficacy in both PIK3CA-mutated and wild-type cell lines.

This compound's unique mechanism of action, targeting all four class I PI3K isoforms as well as mTORC1 and mTORC2, allows for a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This broad-spectrum inhibition is believed to circumvent the adaptive resistance mechanisms that can arise with single-target inhibitors, leading to durable responses in a wider range of patients.[2]

Clinical Validation in PIK3CA Wild-Type Tumors: The VIKTORIA-1 Trial

The Phase 3 VIKTORIA-1 trial provided pivotal evidence of this compound's efficacy in a patient population often underserved by targeted therapies. The trial, which enrolled patients with HR+/HER2- advanced or metastatic breast cancer who had progressed on or after CDK4/6 inhibitor therapy, included a cohort of patients with PIK3CA wild-type tumors.[4][5][6]

In this cohort, this compound administered with fulvestrant and palbociclib (a triplet regimen) resulted in a median progression-free survival (PFS) of 9.3 months, a significant improvement compared to the 2.0 months observed with fulvestrant alone.[6] This represents a 76% reduction in the risk of disease progression or death.[6] A doublet regimen of this compound and fulvestrant also demonstrated a substantial benefit, with a median PFS of 7.4 months, corresponding to a 67% reduction in the risk of disease progression or death compared to fulvestrant monotherapy.[6]

These compelling results underscore this compound's potential as a practice-changing treatment for patients with PIK3CA wild-type HR+/HER2- advanced breast cancer.[7]

Preclinical Data Underscores Equivalent Potency

In vitro studies have consistently shown that this compound possesses equal potency and comparable cytotoxicity in both PIK3CA-mutant and wild-type breast cancer cell lines.[2][7] This is a key differentiator from isoform-specific PI3K inhibitors, which tend to show greater efficacy in cells harboring PIK3CA mutations.

Table 1: Summary of this compound Efficacy in PIK3CA Wild-Type vs. a PI3Kα-Specific Inhibitor

FeatureThis compound (pan-PI3K/mTOR inhibitor)Alpelisib (PI3Kα inhibitor)
Efficacy in PIK3CA Wild-Type Cells HighModerate to Low
Efficacy in PIK3CA-Mutated Cells HighHigh
Key Advantage Broad efficacy across PIK3CA genotypesTargeted efficacy in PIK3CA-mutant tumors

Mechanism of Action: Comprehensive Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in key components, most commonly PIK3CA.

This compound's dual-inhibition strategy offers a more comprehensive blockade of this pathway compared to agents that target a single node. By inhibiting all class I PI3K isoforms, this compound prevents the potential for compensatory signaling through other isoforms. Simultaneously, the inhibition of both mTORC1 and mTORC2 further downstream ensures a thorough shutdown of pro-survival signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound's mechanism of action in the PI3K/Akt/mTOR pathway.

Experimental Protocols

Cell Viability Assay

A common method to assess the efficacy of an anti-cancer agent is the cell viability assay. The following is a representative protocol for evaluating this compound's effect on breast cancer cell lines with different PIK3CA mutational statuses.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in PIK3CA-mutated (e.g., MCF7) and PIK3CA wild-type (e.g., HCC1428) breast cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Breast cancer cell lines (MCF7, HCC1428)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

Procedure:

  • Cell Seeding: Seed MCF7 and HCC1428 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow Start Start Seed Seed Cells (MCF7 & HCC1428) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddReagent Add Viability Reagent Incubate2->AddReagent Read Measure Luminescence AddReagent->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a typical cell viability assay.

Conclusion

The extensive clinical and preclinical data strongly support the efficacy of this compound in treating cancers with both PIK3CA-mutated and PIK3CA wild-type backgrounds. Its comprehensive inhibition of the PI3K/Akt/mTOR pathway provides a durable and broad-based anti-tumor effect. The positive results from the VIKTORIA-1 trial, in particular, highlight the significant potential of this compound to become a new standard of care for patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer. Further investigation into the broader applications of this compound in other tumor types with and without PIK3CA mutations is warranted.

References

Gedatolisib's Potency Profile: A Comparative Analysis Against PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the potency of the dual PI3K/mTOR inhibitor, Gedatolisib, in comparison to other targeted agents. This guide provides a detailed examination of its activity against various PI3K isoforms, supported by experimental data and methodologies.

This compound (PF-05212384) is a potent, reversible, and ATP-competitive inhibitor targeting all four Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, and δ) and the mammalian target of rapamycin (mTOR) kinases (mTORC1 and mTORC2).[1][2][3] Its broad activity profile offers a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][4][5] This guide provides a comparative analysis of this compound's potency against different PI3K isoforms and other PI3K/mTOR pathway inhibitors, presenting key experimental data and methodologies to inform research and development efforts.

Comparative Potency of PI3K/mTOR Inhibitors

The inhibitory activity of this compound and other selected PI3K/mTOR pathway inhibitors against the four Class I PI3K isoforms and mTOR is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), are derived from various in vitro kinase assays.

InhibitorTarget(s)PI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
This compound Pan-PI3K/mTOR0.46.05.48.01.6
Copanlisib Pan-Class I PI3K0.53.76.40.740
Alpelisib PI3Kα-selective~5~1200~250~290-
Everolimus mTORC1----1.6 - 2.4

Data compiled from multiple sources.[3][4][5][6][7] Note: IC50 values can vary depending on the specific assay conditions.

This compound demonstrates low nanomolar potency against all Class I PI3K isoforms, with the highest potency observed against PI3Kα.[7] Its dual-targeting mechanism, potently inhibiting both PI3K and mTOR, distinguishes it from isoform-selective inhibitors like Alpelisib and mTOR-specific inhibitors like Everolimus.[2][4] This comprehensive inhibition of the PI3K/mTOR pathway may circumvent resistance mechanisms that can arise from the inhibition of a single node in the pathway.[2]

Experimental Protocols

The determination of the inhibitory potency (IC50 values) of compounds like this compound is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. Below is a generalized protocol for such an assay.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines the key steps for determining the IC50 value of an inhibitor against a specific PI3K isoform.

1. Reagents and Materials:

  • Purified recombinant human PI3K isoforms (α, β, γ, δ)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP (radiolabeled [γ-33P]ATP or for use with ADP-Glo™ assay)

  • Test inhibitor (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or alternative detection method

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Assay Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the purified PI3K enzyme to each well.

  • Inhibitor Addition: Add the diluted inhibitor to the wells. Include a control with no inhibitor (vehicle only).

  • Substrate Addition: Add the PIP2 substrate to all wells.

  • Initiation of Kinase Reaction: Start the reaction by adding a solution containing ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Using ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Radiolabeled Assay: Stop the reaction and separate the phosphorylated product from the unreacted [γ-33P]ATP using chromatography. Measure the radioactivity of the product.

  • Data Analysis:

    • Measure the luminescence or radioactivity for each inhibitor concentration.

    • Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, using a non-linear regression curve fit.

Visualizing Key Pathways and Processes

To better understand the mechanism of action and experimental design, the following diagrams illustrate the PI3K/mTOR signaling pathway and a typical workflow for an in vitro kinase inhibition assay.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, β, γ, δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by this compound.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: Kinase, Substrate, Inhibitor Dilutions Start->Prep Plate Plate Kinase and Inhibitor Prep->Plate Incubate1 Pre-incubation Plate->Incubate1 Initiate Initiate Reaction with ATP Incubate1->Initiate Incubate2 Incubate at Room Temperature Initiate->Incubate2 Detect Detect Signal (Luminescence/Radioactivity) Incubate2->Detect Analyze Data Analysis: Calculate IC50 Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Gedatolisib Outperforms Standard of Care in Advanced Breast Cancer, Clinical Trial Data Reveals

Author: BenchChem Technical Support Team. Date: November 2025

New clinical trial data demonstrates that Gedatolisib, a first-in-class dual PI3K/mTOR inhibitor, in combination with palbociclib and fulvestrant, significantly improves progression-free survival and objective response rates in patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer compared to fulvestrant alone. The Phase 3 VIKTORIA-1 trial showcases the potential of this novel agent in a patient population with acquired resistance to CDK4/6 inhibitors.

This compound is an investigational, small molecule that targets both the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] This dual-inhibition mechanism is designed to provide a more comprehensive blockade of the PI3K/AKT/mTOR (PAM) pathway, a critical driver of cell growth, proliferation, and survival in many cancers.[1][3][4] By inhibiting multiple key nodes in this pathway, this compound may overcome resistance mechanisms that can arise with single-target inhibitors.[2][3][5]

Comparative Efficacy Data: VIKTORIA-1 Trial

The VIKTORIA-1 trial evaluated the efficacy and safety of this compound in two combination regimens versus fulvestrant monotherapy in patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer who had progressed on or after treatment with a CDK4/6 inhibitor and an aromatase inhibitor.[6][7][8]

Efficacy EndpointThis compound + Palbociclib + Fulvestrant (Triplet)This compound + Fulvestrant (Doublet)Fulvestrant Alone (Standard of Care)
Median Progression-Free Survival (PFS) 9.3 months[6][7][8]7.4 months[6][7][8]2.0 months[6][7][8]
Hazard Ratio (HR) vs. Fulvestrant Alone 0.24 (76% risk reduction)[6][7][8]0.33 (67% risk reduction)[6][7][8]N/A
Objective Response Rate (ORR) 31.5%[6]28.3%[6][7]1.0%[6][7]
Median Duration of Response (DoR) 17.5 months[6]12.0 months[6]Not Reported
Median Overall Survival (OS) 23.7 months[7]Not Yet Reached[7]18.5 months[7]
Hazard Ratio (HR) for OS vs. Fulvestrant Alone 0.69[7]0.74[7]N/A

Comparative Safety and Tolerability

Both this compound-containing regimens were generally well-tolerated, with most treatment-related adverse events being low-grade.[6]

Adverse EventThis compound + Palbociclib + Fulvestrant (Triplet)This compound + Fulvestrant (Doublet)Fulvestrant Alone (Standard of Care)
Treatment Discontinuation due to Adverse Events 2.3%[6][7]3.1%[6][7]0.0%[7]
Grade 3-4 Hyperglycemia 9.2%[6]11.5%[6]Not Reported
Most Common Grade 3-4 Treatment-Related Adverse Events Neutropenia (63%), Stomatitis (27%), Rash (20%)[9]Not specified in detail, but noted as well-tolerated.Not specified in detail.

Experimental Protocols

VIKTORIA-1 Trial (NCT05501886)

  • Study Design: A Phase 3, open-label, randomized clinical trial.[10][11][12]

  • Patient Population: Patients with HR+/HER2- advanced or metastatic breast cancer who had progressed on or after CDK4/6 and aromatase inhibitor therapy.[10][11][12] Patients were assessed for PIK3CA mutation status and randomized accordingly.[11][12]

  • Treatment Arms:

    • Arm A: this compound + Palbociclib + Fulvestrant[7]

    • Arm B: this compound + Fulvestrant[7]

    • Arm C: Fulvestrant alone[7]

  • Drug Administration:

    • This compound was administered intravenously.[11]

    • Palbociclib was administered orally.[10]

    • Fulvestrant was administered as a selective estrogen receptor degrader (SERD).[11]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).[8]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[13]

Visualizations

Signaling Pathway of this compound

Gedatolisib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 VIKTORIA_1_Workflow cluster_arms Treatment Arms Patient_Population Patients with HR+/HER2- Advanced Breast Cancer (Previously treated with CDK4/6i + AI) Screening Screening and PIK3CA Mutation Assessment Patient_Population->Screening Randomization Randomization Screening->Randomization Arm_A This compound + Palbociclib + Fulvestrant Randomization->Arm_A Arm_B This compound + Fulvestrant Randomization->Arm_B Arm_C Fulvestrant Alone Randomization->Arm_C Endpoint_Analysis Endpoint Analysis (PFS, OS, ORR, Safety) Arm_A->Endpoint_Analysis Arm_B->Endpoint_Analysis Arm_C->Endpoint_Analysis

References

Evaluating Gedatolisib in Combination with Fulvestrant: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the efficacy, mechanism of action, and experimental data supporting the combination of Gedatolisib and Fulvestrant in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer.

This guide provides a comprehensive comparison of this compound in combination with fulvestrant against alternative therapies, supported by the latest clinical trial data. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this therapeutic strategy.

Efficacy and Clinical Data

The combination of this compound, a pan-PI3K/mTOR inhibitor, with fulvestrant, a selective estrogen receptor degrader (SERD), has demonstrated significant clinical benefit in patients with HR+, HER2- advanced breast cancer, particularly in those who have progressed on prior CDK4/6 inhibitor therapy. The pivotal Phase 3 VIKTORIA-1 clinical trial provides the most robust evidence for the efficacy of this combination.

VIKTORIA-1 Trial: Key Efficacy Data

The VIKTORIA-1 trial evaluated this compound in two combinations: a doublet with fulvestrant and a triplet with fulvestrant and the CDK4/6 inhibitor palbociclib, compared to fulvestrant monotherapy in patients with PIK3CA wild-type HR+/HER2- advanced breast cancer.

Efficacy EndpointThis compound + Fulvestrant + Palbociclib (Triplet)This compound + Fulvestrant (Doublet)Fulvestrant Alone (Control)
Median Progression-Free Survival (PFS) 9.3 months[1][2][3][4][5]7.4 months[1][2][3][4][5]2.0 months[1][2][3][4][5]
Hazard Ratio (HR) vs. Control 0.24 (95% CI, 0.17–0.35; P <.0001)[2]0.33 (95% CI, 0.24–0.48; P <.0001)[2]-
Reduction in Risk of Progression or Death 76%[2][3][5]67%[2][3]-
Objective Response Rate (ORR) 32.0%[1]28.3%[1][3]1.0%[1][3]
Median Duration of Response (DoR) 17.5 months[3]12.0 months[3]Not Reported
Median Overall Survival (OS) 23.7 months (immature data)[1]Not yet reached (immature data)[1]18.5 months (immature data)[1]
OS Hazard Ratio (HR) vs. Control 0.69 (immature data)[1]0.74 (immature data)[1]-

These results highlight a statistically significant and clinically meaningful improvement in progression-free survival for both this compound-containing regimens compared to fulvestrant alone.[2][6] The triplet combination, in particular, demonstrated a more than fourfold increase in median PFS.[6]

Mechanism of Action: A Dual Approach

The enhanced efficacy of the this compound and fulvestrant combination stems from their complementary mechanisms of action, targeting two critical pathways in HR+ breast cancer: the PI3K/AKT/mTOR signaling pathway and the estrogen receptor (ER) pathway.[7][8]

This compound is a potent, dual inhibitor of PI3K and mTOR kinases.[9][10] The PI3K/AKT/mTOR pathway is frequently dysregulated in breast cancer, leading to uncontrolled cell growth, proliferation, and survival.[11] By inhibiting both PI3K and mTOR, this compound provides a more comprehensive blockade of this pathway compared to inhibitors that target a single node.[11][12]

Fulvestrant is a selective estrogen receptor degrader (SERD).[13] It binds to the estrogen receptor, leading to its degradation and thereby blocking estrogen-driven tumor growth.[14][15][16][17]

The combination of these two agents is hypothesized to overcome resistance mechanisms.[7][8] Crosstalk between the ER and PI3K pathways is a known mechanism of resistance to endocrine therapy.[7] By simultaneously inhibiting both pathways, the combination of this compound and fulvestrant can lead to a more profound and durable anti-tumor response.[18][19]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT ER Estrogen Receptor (ER) PI3K->ER Crosstalk mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 mTORC2->AKT Estrogen Estrogen Estrogen->ER ER->PI3K DNA DNA Transcription ER->DNA This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Fulvestrant Fulvestrant Fulvestrant->ER Degradation

Figure 1: Mechanism of Action of this compound and Fulvestrant.

Experimental Protocols

The following is a summary of the experimental protocol for the VIKTORIA-1 Phase 3 clinical trial.

VIKTORIA-1 Trial Protocol (NCT05501886)
  • Study Design: A Phase 3, open-label, randomized clinical trial.[20][21][22]

  • Patient Population: Adult patients with HR+/HER2-, locally advanced or metastatic breast cancer who have progressed on or after CDK4/6 and aromatase inhibitor therapy.[20][21][22] Patients were assessed for PIK3CA mutation status and randomized into cohorts accordingly.[20] The data presented here is from the PIK3CA wild-type cohort.

  • Treatment Arms (PIK3CA Wild-Type Cohort):

    • Arm A (Triplet): this compound 180 mg intravenously weekly for three weeks of a 28-day cycle, plus palbociclib 125 mg orally for 21 days, and fulvestrant 500 mg intramuscularly every two weeks for the first cycle and then monthly.[6]

    • Arm B (Doublet): this compound 180 mg intravenously weekly for three weeks of a 28-day cycle, plus fulvestrant 500 mg intramuscularly every two weeks for the first cycle and then monthly.[6]

    • Arm C (Control): Fulvestrant 500 mg intramuscularly every two weeks for the first cycle and then monthly.[6]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review (BICR).[2]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.

Experimental_Workflow cluster_screening Screening and Enrollment cluster_randomization Randomization (PIK3CA WT Cohort) cluster_treatment Treatment and Follow-up Patient_Population Patients with HR+/HER2- advanced breast cancer (progressed on CDK4/6i + AI) PIK3CA_Screening PIK3CA Mutation Screening Patient_Population->PIK3CA_Screening WT_Cohort PIK3CA Wild-Type Cohort PIK3CA_Screening->WT_Cohort MT_Cohort PIK3CA Mutant Cohort PIK3CA_Screening->MT_Cohort Randomization Randomization WT_Cohort->Randomization Arm_A Arm A: This compound + Palbociclib + Fulvestrant Randomization->Arm_A Arm_B Arm B: This compound + Fulvestrant Randomization->Arm_B Arm_C Arm C: Fulvestrant Alone Randomization->Arm_C Treatment Treatment Administration (28-day cycles) Arm_A->Treatment Arm_B->Treatment Arm_C->Treatment Follow_up Follow-up for PFS, OS, ORR, DoR, Safety Treatment->Follow_up

Figure 2: VIKTORIA-1 Trial Workflow for the PIK3CA Wild-Type Cohort.

Comparison with Alternative Therapies

The treatment landscape for HR+/HER2- advanced breast cancer post-CDK4/6 inhibitor progression is evolving. Key alternative therapeutic strategies include:

  • Other PI3K/AKT/mTOR Inhibitors:

    • Alpelisib (PI3Kα inhibitor): Approved in combination with fulvestrant for patients with PIK3CA-mutated HR+/HER2- advanced breast cancer. Preclinical studies suggest this compound may be more effective than single-node PI3K inhibitors like alpelisib, regardless of PIK3CA mutation status.[11][12]

    • Capivasertib (AKT inhibitor): Approved in combination with fulvestrant. Comparative preclinical data indicates this compound has more potent anti-proliferative and cytotoxic effects.[11]

    • Everolimus (mTORC1 inhibitor): Used in combination with exemestane. This compound's dual inhibition of PI3K and mTOR may offer broader pathway suppression.[11]

  • Chemotherapy: Various single-agent or combination chemotherapy regimens are options, though they are often associated with greater toxicity.

  • Other Endocrine Therapies: Monotherapy with an alternative endocrine agent may be considered, but as the VIKTORIA-1 trial demonstrates, the efficacy is limited compared to combination therapies.[1][2][3]

Safety and Tolerability

The this compound-containing regimens in the VIKTORIA-1 trial were generally well-tolerated.[3] The rates of treatment discontinuation due to adverse events were low, at 2.3% for the triplet combination and 3.1% for the doublet.[1][3] Notably, the incidence of hyperglycemia, a common side effect of PI3K inhibitors, was relatively low.[3]

Conclusion

The combination of this compound and fulvestrant, with or without palbociclib, represents a promising therapeutic strategy for patients with HR+/HER2- advanced breast cancer who have progressed on prior CDK4/6 inhibitor therapy. The robust progression-free survival benefit demonstrated in the VIKTORIA-1 trial, coupled with a manageable safety profile, positions this combination as a significant advancement in the field. The dual-targeting mechanism of this compound appears to offer a more comprehensive inhibition of the PI3K/AKT/mTOR pathway, potentially overcoming some of the resistance mechanisms that limit the efficacy of single-node inhibitors. Further data on overall survival will be crucial in solidifying the long-term benefits of this combination therapy.

References

Safety Operating Guide

Proper Disposal of Gedatolisib: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like gedatolisib are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of this compound, aligning with best practices for cytotoxic and hazardous waste management.

Immediate Safety and Handling Precautions

This compound is a potent dual inhibitor of PI3K and mTOR, and as such, requires careful handling to prevent exposure.[1] All personnel must adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to, chemical-resistant gloves (e.g., double-gloving with nitrile gloves), a lab coat or gown, and safety glasses with side shields. In cases where aerosols may be generated, a fit-tested respirator (e.g., N95) is recommended.

  • Designated Work Area: All handling of this compound, including preparation of solutions and weighing of the solid compound, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, isolate the area and prevent unprotected personnel from entering. Use an absorbent material, such as diatomite or universal binders, to contain the spill. Decontaminate the area with a suitable solvent like alcohol and dispose of all contaminated materials as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the storage and handling of this compound.

ParameterValueSource(s)
Storage Temperature (Powder) -20°C[2]
Storage of Stock Solutions Aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3][4]
Solubility in DMSO Soluble[5]
Solubility in Water Not soluble[5]
Reconstituted Solution Stability Can be stored for up to four hours under ambient light and room temperature.[6]
Prepared Dosing Solution Stability Can be stored for up to 24 hours.[6]

Step-by-Step Disposal Procedures for this compound Waste

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. The primary method of disposal should be through a licensed hazardous waste management service, which will typically use high-temperature incineration.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Identify all this compound-contaminated waste: This includes:

    • Unused or expired this compound powder or solutions.

    • Empty vials and packaging that contained this compound.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (gloves, gowns, etc.).

    • Spill cleanup materials.

  • Use designated hazardous waste containers: All this compound waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers. These containers should be specifically designated for "Cytotoxic" or "Hazardous" drug waste and are often color-coded (e.g., yellow with a purple lid for cytotoxic sharps, or red for other contaminated materials) in accordance with institutional and local regulations.[7]

Step 2: Packaging and Labeling of Waste
  • Solid Waste (Powder, Contaminated PPE, Labware):

    • Place in a primary sealable bag or container.

    • This primary container should then be placed into a designated, rigid, and leak-proof hazardous waste container.

  • Liquid Waste (Unused solutions, solvents):

    • Collect in a compatible, leak-proof, and shatter-resistant container.

    • Ensure the container is clearly labeled with the contents, including "this compound Waste" and the solvent used (e.g., DMSO).

    • Do not mix incompatible waste streams.

  • Sharps Waste (Needles, syringes, contaminated glass):

    • Immediately place all sharps into a designated, puncture-resistant sharps container for cytotoxic waste.[7]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste - Cytotoxic" and include the name of the substance (this compound).

    • The date of accumulation and the name of the generating laboratory should also be clearly visible.

Step 3: Storage of Waste On-Site
  • Secure Storage Area: Store all this compound waste in a designated, secure, and well-ventilated area away from general laboratory traffic. This area should be clearly marked with a warning sign for hazardous waste.

  • Limited Access: Access to the waste storage area should be restricted to authorized personnel only.

  • Segregation from Other Waste: Do not store hazardous drug waste with general or other types of chemical waste unless they are compatible.

Step 4: Final Disposal
  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste by a certified and licensed hazardous waste management company.

  • Documentation: Maintain a detailed inventory of all disposed this compound waste, including quantities and dates of disposal, in accordance with institutional and regulatory requirements.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous and pharmaceutical waste.[7]

Note on Chemical Deactivation: There are no standardized and validated protocols for the chemical deactivation of this compound in a laboratory setting. Therefore, attempting to neutralize or chemically treat this compound waste before disposal is not recommended . The most reliable and safest method of disposal is through a professional hazardous waste service that utilizes incineration.

Visual Guide: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Gedatolisib_Disposal_Workflow A Step 1: Waste Generation (Unused this compound, Contaminated PPE, Labware, Sharps) B Step 2: Segregation at Source A->B Immediate Action C1 Solid Waste (Powder, PPE, Labware) B->C1 C2 Liquid Waste (Solutions, Solvents) B->C2 C3 Sharps Waste (Needles, Glass) B->C3 D1 Package in Labeled, Leak-Proof Cytotoxic Waste Container C1->D1 D2 Collect in Labeled, Leak-Proof Chemical Waste Container C2->D2 D3 Place in Labeled, Puncture-Resistant Cytotoxic Sharps Container C3->D3 E Step 3: Secure On-Site Storage (Designated Hazardous Waste Area) D1->E D2->E D3->E F Step 4: Professional Disposal (Licensed Hazardous Waste Service) E->F Scheduled Pickup G High-Temperature Incineration F->G Final Destruction

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management protocols.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Gedatolisib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Gedatolisib is paramount. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and disposal considerations. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe laboratory environment.

This compound is a highly potent dual inhibitor of PI3Kα, PI3Kγ, and mTOR[1]. Due to its hazardous properties, including potential acute oral toxicity, skin and eye irritation, and respiratory tract irritation, stringent safety measures must be implemented[2].

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on information from safety data sheets (SDS).

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesUse appropriate chemical-resistant gloves (minimum standard BS EN 374:2003). Nitrile gloves are a common and effective choice. Always inspect gloves for integrity before use. Double gloving is recommended when handling concentrated solutions or for prolonged tasks.[3]
Eye and Face Protection Safety glasses with side-shields or gogglesEssential to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
Body Protection Impervious laboratory coat or gownA long-sleeved, cuffed lab coat or a disposable gown designed to resist permeability by hazardous drugs is required to protect the skin and clothing from contamination.[2][4]
Respiratory Protection Suitable respirator (e.g., N95 or higher)Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust.[2] Also necessary when there is a risk of aerosol generation.
Foot Protection Closed-toe shoesMandatory in all laboratory settings to protect against spills and falling objects.

Safe Handling and Operational Plans

A systematic approach to handling this compound is crucial for minimizing exposure. The following procedural steps provide guidance for safe operations.

Engineering Controls:

  • Ventilation: Always handle this compound powder and prepare solutions in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to control airborne particles and vapors[3][5]. Ensure the ventilation system is functioning correctly before starting work.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested[2].

Procedural Workflow for Handling this compound:

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Verify fume hood/BSC is operational gather_materials Gather all necessary materials and PPE prep_area->gather_materials don_ppe Don PPE in correct sequence gather_materials->don_ppe weigh Weigh this compound powder in fume hood don_ppe->weigh Proceed to handling dissolve Prepare stock solution in fume hood weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate Complete experiment dispose_waste Dispose of waste in designated hazardous waste containers decontaminate->dispose_waste doff_ppe Doff PPE in correct sequence dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands Final step cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Gown don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Outer) doff2 2. Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 doff5 5. Gloves (Inner) doff4->doff5 finish Wash Hands doff5->finish start Start start->don1

References

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